Boc-Val-Cit-PAB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCVAPFXSOAOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Boc-Val-Cit-PAB Linker: Mechanism of Action and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Boc-Val-Cit-PAB (Boc-valine-citrulline p-aminobenzylcarbamate) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present relevant quantitative data, provide detailed experimental protocols for its characterization, and visualize key pathways to facilitate a deeper understanding of its function in targeted drug delivery.
Core Mechanism of Action: A Two-Step Payload Release
The this compound linker is a protease-cleavable linker system designed for optimal stability in systemic circulation and efficient, specific release of a cytotoxic payload within the target cancer cell.[1] The mechanism relies on a finely tuned, two-step process initiated upon internalization of the ADC into the lysosomal compartment of the cell.
Step 1: Enzymatic Cleavage by Cathepsin B
The cornerstone of the linker's specificity is the dipeptide sequence, valine-citrulline (Val-Cit).[2] This sequence is specifically recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells.[1][3] Cathepsin B hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer.[4] This enzymatic cleavage is the triggering event, unmasking the self-immolative nature of the PAB component.
Step 2: Self-Immolation of the PAB Spacer
The cleavage of the Val-Cit dipeptide exposes a free amino group on the PAB spacer. This initiates a spontaneous, intramolecular 1,6-elimination reaction. This electronic cascade leads to the fragmentation of the PAB spacer, ultimately releasing the conjugated cytotoxic drug in its active, unmodified form. This self-immolation is a rapid and irreversible process, ensuring efficient payload delivery at the site of action.
Quantitative Data Summary
The stability and cleavage kinetics of the linker are critical parameters influencing the therapeutic index of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can reduce efficacy. The following tables summarize key quantitative data for the Val-Cit-PAB linker and related structures.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Key Characteristics | Plasma Stability (Half-life) | Cleavage Enzyme(s) | Representative ADCs |
|---|---|---|---|---|
| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally stable in human plasma; less stable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin (Adcetris®) |
| Val-Ala | Alternative dipeptide with improved hydrophilicity. | Similar stability to Val-Cit in buffer. | Cathepsin B | Loncastuximab tesirine |
| GGFG | Tetrapeptide designed for rapid toxin release. | - | Cathepsins | Investigational |
| Disulfide | Cleaved by reducing agents. | Release kinetics can be modulated by steric hindrance. | Glutathione (in cytosol) | SPDB-DM4 containing ADCs |
| Acid-cleavable (Hydrazone) | Hydrolyzed in the acidic environment of endosomes/lysosomes. | Generally stable at physiological pH, but can exhibit some instability in plasma. | N/A (pH-dependent) | Gemtuzumab ozogamicin (Mylotarg®) |
Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |
Note: The values presented in this table are hypothetical and for illustrative purposes to show relative differences. Actual values will vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the characterization and validation of ADCs utilizing the this compound linker.
Protocol for In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate recombinant human cathepsin B in Activation Buffer for 15 minutes at 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated cathepsin B (final concentration, e.g., 100 nM) in Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing an excess of cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and evaluate the potential for premature drug release.
Materials:
-
ADC with this compound linker
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC (final concentration, e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Dilution: Immediately dilute the aliquot in cold PBS to stop any significant enzymatic activity.
-
Affinity Capture: Add the diluted sample to Protein A or Protein G resin and incubate to capture the ADC.
-
Washing: Wash the resin with PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the resin using the Elution Buffer and immediately neutralize the eluate with the Neutralization Buffer.
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact ADC (based on DAR) remaining at each time point to determine the plasma half-life of the conjugate.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC with this compound linker
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the diluted ADC or control antibody solutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
The following diagrams illustrate the core mechanism of the this compound linker and a typical experimental workflow.
Caption: Mechanism of action of the this compound linker.
Caption: Experimental workflow for ADC characterization.
References
The Core Principles of Boc-Val-Cit-PAB in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Boc-Val-Cit-PAB moiety is a cornerstone in the sophisticated design of targeted cancer therapies, particularly within the framework of Antibody-Drug Conjugates (ADCs). This cleavable linker system is engineered for exceptional stability in systemic circulation, coupled with precise enzymatic cleavage within the tumor microenvironment, thereby ensuring the targeted delivery of potent cytotoxic agents. This guide provides a comprehensive technical overview of the this compound linker, detailing its mechanism of action, the critical role of its constituent parts, and its application in oncology. Furthermore, it outlines key experimental protocols for the evaluation of ADCs employing this technology and presents relevant quantitative data to inform research and development efforts.
Introduction to Targeted Cancer Therapy and ADC Linker Technology
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics that synergize the high specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic drugs.[1] The linker, a chemical bridge connecting the antibody to the cytotoxic payload, is a pivotal component that governs the overall efficacy and safety of the ADC.[] An ideal linker must remain stable in the bloodstream to prevent premature drug release and associated systemic toxicity, while facilitating efficient and specific payload liberation at the tumor site.[3]
Cleavable linkers have emerged as a highly effective strategy, designed to be selectively cleaved by factors prevalent in the tumor microenvironment, such as specific enzymes or a lower pH.[][4] Among these, the Valine-Citrulline (Val-Cit) dipeptide sequence has become one of the most widely utilized and well-characterized protease-cleavable linkers in both clinically approved and investigational ADCs. The addition of a p-aminobenzylcarbamate (PABC) group as a self-immolative spacer further refines this system, ensuring the release of an unmodified, fully active cytotoxic drug. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the valine residue during synthesis.
Mechanism of Action of the Val-Cit-PAB Linker
The therapeutic action of an ADC utilizing a Val-Cit-PAB linker is a meticulously orchestrated multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface.
ADC Internalization and Lysosomal Trafficking
Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The lysosomal compartment is characterized by a low pH and a high concentration of degradative enzymes, including proteases.
Enzymatic Cleavage by Cathepsin B
The Val-Cit dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B, a cysteine protease, is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome. It recognizes and cleaves the peptide bond between the citrulline residue and the PABC spacer. While initially thought to be exclusively cleaved by Cathepsin B, further studies have indicated that other cathepsins, such as S, L, and F, may also be involved in this cleavage mechanism.
dot digraph "ADC_Internalization_and_Payload_Release" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Node Definitions ADC [label="Antibody-Drug Conjugate (ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen [label="Tumor Cell Surface Antigen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endosome [label="Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome\n(Low pH, High Cathepsin B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CathepsinB [label="Cathepsin B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Payload [label="Active Cytotoxic Payload\n(e.g., MMAE)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Cycle Arrest\n&\nApoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges and Relationships ADC -> Antigen [label="1. Binding"]; Antigen -> Endosome [label="2. Internalization\n(Receptor-Mediated Endocytosis)"]; Endosome -> Lysosome [label="3. Trafficking"]; Lysosome -> CathepsinB [style=dashed, arrowhead=none]; CathepsinB -> Lysosome [label="4. Cleavage of\nVal-Cit Linker", dir=back]; Lysosome -> Payload [label="5. Payload Release via\nPABC Self-Immolation"]; Payload -> CellDeath [label="6. Cytotoxic Effect"]; } "ADC internalization and payload release pathway."
Self-Immolative Cascade of the PABC Spacer
The cleavage of the Val-Cit linker by Cathepsin B is the initiating trigger for a rapid, self-immolative chemical cascade. The p-aminobenzyl alcohol (PAB) portion of the linker is designed to be electronically unstable following the removal of the dipeptide. This instability leads to a 1,6-elimination reaction, which results in the release of the unmodified cytotoxic payload (e.g., MMAE), carbon dioxide, and the remnants of the spacer. This "traceless" release is crucial, as any residual linker fragments attached to the drug could impair its potency.
dot digraph "PABC_Self_Immolation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Node Definitions CleavedLinker [label="Val-Cit Cleaved\n(p-Aminobenzyl-\ncarbamate-Payload)", fillcolor="#F1F3F4", fontcolor="#202124"]; UnstableIntermediate [label="Unstable Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="1,6-Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payload [label="Free Cytotoxic Payload", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="CO2 + p-Aminobenzyl Alcohol Remnant", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges and Relationships CleavedLinker -> UnstableIntermediate [label="Spontaneous rearrangement"]; UnstableIntermediate -> Elimination; Elimination -> Payload; Elimination -> Byproducts; } "Self-immolative mechanism of the PABC spacer."
The Role of the Boc Protecting Group
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis. In the context of this compound, it protects the N-terminal amine of the valine residue. This protection is essential during the chemical synthesis of the linker and its conjugation to the payload to prevent unwanted side reactions. The Boc group is typically removed under acidic conditions to yield the free amine, which can then be coupled to the antibody or another component of the linker construct.
Application in Targeted Cancer Therapy with MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a frequently used cytotoxic payload in ADCs. MMAE functions by inhibiting tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The high potency of MMAE makes it an ideal candidate for targeted delivery via ADCs, as only a small number of molecules are required to kill a cancer cell.
The combination of the Val-Cit-PAB linker with MMAE has been successfully implemented in several FDA-approved ADCs, such as Adcetris® (Brentuximab vedotin) and Padcev® (Enfortumab vedotin). This pairing leverages the stability of the linker in circulation with the specific release mechanism in the tumor cell, delivering the highly toxic MMAE directly to its site of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit-PAB based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-MMAE ADCs
| ADC Construct | Target Cell Line | Antigen | IC50 Value | Reference |
| Anti-HER2-EVCit-MMAF | NCI-N87 (HER2+) | HER2 | ~1 ng/mL | |
| Anti-HER2-VCit-MMAF | NCI-N87 (HER2+) | HER2 | ~1 ng/mL | |
| Anti-HER2-EVCit-MMAF | MDA-MB-468 (HER2-) | HER2 | >10,000 ng/mL | |
| Anti-CD22-ADC (PABC linker) | BJAB.Luc | CD22 | Not specified, but showed 30% tumor regression |
Note: EVCit is a modified linker with a glutamic acid residue added to improve plasma stability in mice.
Table 2: In Vivo Plasma Stability of Val-Cit Based ADCs
| ADC Construct | Animal Model | Half-life (t1/2β) of Intact ADC | Reference |
| VCit ADC (3a) | BALB/c Mice | 2.0 days | |
| SVCit ADC (3b) | BALB/c Mice | 2.4 days | |
| EVCit ADC (3c) | BALB/c Mice | 12.0 days | |
| VC-PABC-MMAE ADC | Mouse | Unstable due to carboxylesterase 1c | |
| VC-PABC-MMAE ADC | Human | Generally stable |
Experimental Protocols
Synthesis of a Drug-Linker Construct (e.g., MC-Val-Cit-PAB-MMAE)
This protocol outlines the general steps for synthesizing a maleimido-caproyl-Val-Cit-PAB-MMAE drug-linker, a common construct for conjugation to antibodies via cysteine residues.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Node Definitions Step1 [label="1. Synthesis of Fmoc-Val-Cit-PAB-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Coupling with MMAE", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Fmoc Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Coupling of Maleimidocaproic Acid (MC)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Product:\nMC-Val-Cit-PAB-MMAE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges and Relationships Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> FinalProduct; } "Workflow for MC-Val-Cit-PAB-MMAE synthesis."
Materials:
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester)
-
H-Cit-PABOH
-
MMAE (Monomethyl auristatin E)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Maleimidocaproic acid NHS ester
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Fmoc deprotection of H-Cit-PABOH is performed.
-
The resulting Cit-PABOH is reacted with commercially available Fmoc-Val-OSu in the presence of a base like DIEA in DMF.
-
The reaction progress is monitored by HPLC.
-
The product is purified by reverse-phase HPLC.
-
-
Coupling with MMAE:
-
Fmoc-Val-Cit-PABOH (1.0 eq) and MMAE (1.0 eq) are dissolved in anhydrous DMF.
-
A coupling agent such as HATU (1.0 eq) and a base like DIEA (2.0 eq) are added.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
Upon completion, the product, Fmoc-Val-Cit-PAB-MMAE, is purified by preparative HPLC and lyophilized.
-
-
Fmoc Deprotection:
-
The purified Fmoc-Val-Cit-PAB-MMAE is dissolved in DMF.
-
Piperidine (e.g., 20% in DMF) is added to the solution to remove the Fmoc protecting group.
-
The reaction is typically complete within 30 minutes.
-
The deprotected product, H2N-Val-Cit-PAB-MMAE, is precipitated and washed.
-
-
Coupling of Maleimidocaproic Acid (MC):
-
The deprotected linker-drug is dissolved in DMF.
-
Maleimidocaproic acid NHS ester is added to the solution.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
The final product, MC-Val-Cit-PAB-MMAE, is purified by preparative HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
-
MTT Addition and Formazan Formation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways Affected by Released Payload (MMAE)
Once released from the ADC, MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within the cancer cell.
-
Microtubule Inhibition: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.
-
Mitotic Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
dot digraph "MMAE_Signaling_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Node Definitions MMAE [label="Free MMAE", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges and Relationships MMAE -> Tubulin [label="Binds to"]; Tubulin -> Polymerization [style=dashed, arrowhead=none]; Polymerization -> Microtubules; MMAE -> Polymerization [label="Inhibits", arrowhead=tee]; Microtubules -> MitoticSpindle; Polymerization -> MitoticSpindle [style=dashed, arrowhead=none, label="Disruption"]; MitoticSpindle -> G2M_Arrest [label="Failure leads to"]; G2M_Arrest -> Apoptosis [label="Induces"]; } "Mechanism of action of MMAE on microtubule dynamics."
Conclusion
The this compound linker system is a testament to the chemical sophistication underlying modern targeted cancer therapies. Its design principles of high plasma stability and specific, enzyme-triggered payload release have been clinically validated and form the basis of several successful ADCs. A thorough understanding of its mechanism of action, combined with robust experimental evaluation, is critical for the continued development of next-generation ADCs with improved therapeutic indices. As research progresses, further modifications to this linker platform, such as the addition of hydrophilic residues to enhance in vivo stability in certain preclinical models, will continue to refine and optimize this powerful tool in the fight against cancer.
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of oncology therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload. Cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in the systemic circulation and undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount to achieving a wide therapeutic window.[1][2]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, and detailed experimental protocols for their characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are primarily categorized based on the physiological trigger that induces their cleavage. The three main classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[3] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these enzymes. The most extensively used dipeptide linker is the valine-citrulline (Val-Cit) motif.[4] Following receptor-mediated endocytosis and trafficking of the ADC to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), leading to the release of the unmodified payload.[5]
pH-Sensitive Linkers
pH-sensitive linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are the most common type of pH-sensitive linker. They are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions, triggering the release of the cytotoxic payload. The stability and cleavage kinetics of hydrazone linkers can be modulated by the chemical nature of the carbonyl and hydrazine precursors.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers are designed to be cleaved by the high concentration of glutathione (GSH) in the intracellular environment (1-10 mM) compared to the systemic circulation (~5 µM). These linkers typically feature a disulfide bond that is readily reduced by intracellular GSH, leading to the release of the payload. The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond.
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC development, with a direct impact on its pharmacokinetic properties and therapeutic index. The following tables provide a comparative summary of quantitative data for different cleavable linkers.
| Linker Type | Linker Example | Condition | Half-life (t½) / % Release | Reference |
| pH-Sensitive | Hydrazone (from Gemtuzumab Ozogamicin) | pH 4.5 | 97% release after 24 hours | |
| Hydrazone (phenylketone-derived) | Human Plasma (pH 7.4) | ~2 days | ||
| Silyl ether-MMAE conjugate | Human Plasma (pH 7.4) | > 7 days | ||
| Protease-Sensitive | Val-Cit | Cathepsin B | ~240 minutes | |
| Phe-Lys | Cathepsin B | ~8 minutes | ||
| Val-Ala | Cathepsin B | Cleaved at half the rate of Val-Cit | ||
| Glutathione-Sensitive | Disulfide | 5 mM Glutathione | ~50% reduction after 3 hours | |
| Azobenzene-MMAE conjugate | 20 mM Glutathione (pH 7.4) | >50% release over 72 hours |
Experimental Protocols
Detailed and validated experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C at a predetermined concentration.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Alternatively, the plasma sample can be processed by protein precipitation (e.g., with acetonitrile) to extract and quantify the released payload by LC-MS/MS.
-
Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma half-life.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer containing 2 mM DTT, prepared fresh)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Activate cathepsin B by pre-incubating it in Activation Buffer.
-
Initiate the cleavage reaction by adding the ADC to the activated cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, collect aliquots and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
Visualizing ADC Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in ADC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Intracellular trafficking and payload release of ADCs.
Caption: Workflow for in vitro plasma stability assay.
References
The Val-Cit Linker: A Technical Guide to Cathepsin B-Mediated Cleavage in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker represents a critical innovation in the field of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs). Its susceptibility to cleavage by the lysosomal protease cathepsin B allows for the specific release of cytotoxic payloads within tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This in-depth technical guide explores the core mechanism of Val-Cit linker cleavage, presents quantitative data on its performance, and provides detailed experimental protocols for its evaluation.
The Mechanism of Action: A Stepwise Release of Cytotoxic Agents
The cleavage of the Val-Cit linker and subsequent drug release is a finely tuned process that occurs following the internalization of an ADC by a target cell.[1] This multi-step mechanism ensures that the potent cytotoxic payload is delivered specifically to the intended site of action.
The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis.[2] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of highly active proteases, such as cathepsin B, are crucial for the subsequent steps.[2]
Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes the Val-Cit dipeptide sequence.[2][] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline. Cathepsin B then catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group.
The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is a key advantage of the Val-Cit-PABC system.
References
An In-depth Technical Guide to the Applications of Boc-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Cit-PAB moiety is a critical component in the design of advanced drug delivery systems, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its sophisticated design allows for high stability in systemic circulation and specific, controlled release of therapeutic payloads within the target cell. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, relevant experimental data, and protocols for its synthesis and use.
The structure of this compound consists of three key components:
-
Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the valine amino acid. This group can be removed under acidic conditions to reveal a primary amine, which can be used for further conjugation.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.
The primary application of this linker is in oncology, where it enables the targeted delivery of highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2] Recent research has also explored its use in the development of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
Table 1: Comparative Plasma Stability of ADC Linkers
The stability of the linker in plasma is a crucial factor in the efficacy and safety of an ADC. Premature cleavage can lead to off-target toxicity. The Val-Cit linker demonstrates high stability in human plasma.
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Characteristics |
| Val-Cit-PABC | Protease (Cathepsin B) | Stable [3] | Unstable (cleaved by carboxylesterase 1c)[4] | High stability in human circulation, susceptible to premature cleavage in rodents.[4] |
| Hydrazone | pH-sensitive (acidic) | Variable (e.g., ~2 days) | Variable | Prone to hydrolysis in systemic circulation, leading to potential off-target toxicity. |
| Disulfide | Reduction (Glutathione) | Variable | Variable | Stability can be modulated by steric hindrance around the disulfide bond. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Generally high | Generally high | Payload is released with an amino acid remnant, which may affect its activity. |
Note: "Stable" indicates a long half-life, though specific numerical values for this compound in human plasma are not consistently reported in a comparative format. The stability of the entire ADC construct can be influenced by the antibody and payload.
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
The efficiency of payload release within the target cell is determined by the kinetics of linker cleavage by Cathepsin B. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Data is for the PABC (p-aminobenzyl carbamate) derivative, which is structurally and functionally very similar to the PAB (p-aminobenzyl alcohol) moiety after payload conjugation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general solution-phase synthesis approach based on methodologies for similar dipeptide linkers.
Materials:
-
Boc-Valine (Boc-Val-OH)
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of Boc-Val-Cit: a. Dissolve L-Citrulline in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF) with a base (e.g., sodium bicarbonate). b. In a separate flask, activate Boc-Val-OH using a coupling reagent such as N-hydroxysuccinimide (NHS) to form Boc-Val-OSu. c. Add the activated Boc-Val-OSu to the L-Citrulline solution and stir at room temperature overnight. d. Acidify the reaction mixture and extract the Boc-Val-Cit product with an organic solvent. e. Purify the product by crystallization or column chromatography.
-
Coupling of Boc-Val-Cit to PABOH: a. Dissolve the purified Boc-Val-Cit and p-aminobenzyl alcohol in an anhydrous polar aprotic solvent such as DMF. b. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Quench the reaction and perform an aqueous workup to remove excess reagents. e. Purify the final product, this compound, by silica gel column chromatography.
Protocol 2: Conjugation of a this compound Derivative to a Monoclonal Antibody
This protocol describes a general method for conjugating a payload-bearing, activated this compound linker to a monoclonal antibody (mAb) via lysine residues. This typically involves the activation of the PAB's hydroxyl group, for example, as a p-nitrophenyl (PNP) carbonate, or deprotection of the Boc group to utilize the free amine. Here, we describe a method using an NHS ester-activated linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Preparation: a. If necessary, perform a buffer exchange to remove any amine-containing buffers (e.g., Tris) or stabilizers. b. Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
Conjugation Reaction: a. Dissolve the this compound-Payload-NHS ester in a small amount of anhydrous DMSO to prepare a stock solution. b. Add a calculated molar excess of the linker-payload stock solution to the antibody solution. The final concentration of DMSO should be kept low (typically <10%) to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding an excess of an amine-containing solution (e.g., 1 M Tris) to react with any remaining NHS esters. b. Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS). b. Assess the purity and aggregation state of the ADC by SEC.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the susceptibility of the linker to its target enzyme.
Materials:
-
ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: a. Prepare a stock solution of Cathepsin B in a suitable buffer. b. Activate the enzyme by pre-incubating it in the assay buffer containing a reducing agent like DTT for approximately 15 minutes at 37°C.
-
Cleavage Reaction: a. In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration typically in the micromolar range (e.g., 1 µM). b. Initiate the reaction by adding the activated Cathepsin B to a final concentration in the nanomolar range (e.g., 20 nM). c. Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an excess of cold quenching solution to precipitate the protein and stop the enzymatic reaction.
-
Analysis: a. Centrifuge the quenched samples to pellet the precipitated proteins. b. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. c. The rate of cleavage can be determined by plotting the concentration of the released payload against time.
Mandatory Visualization
Caption: Mechanism of action of an ADC with a this compound linker.
Caption: General experimental workflow for ADC conjugation.
Conclusion
The this compound linker system represents a highly refined and effective technology for the targeted delivery of therapeutic agents. Its high plasma stability and specific cleavage by Cathepsin B make it a cornerstone of modern ADC design. Furthermore, its emerging application in the development of novel therapeutic modalities like PROTACs highlights its versatility and ongoing importance in the field of drug development. The protocols and data presented in this guide provide a foundational resource for researchers and scientists working with this critical linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Val-Cit-PAB Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely used enzyme-cleavable linker in ADC development.[1][2][3][4] Its dipeptide component (Val-Cit) is specifically cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the tumor microenvironment, minimizing off-target toxicity. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active payload following cleavage of the Val-Cit bond.
This document provides detailed protocols for the conjugation of a Boc-protected Val-Cit-PAB linker to a monoclonal antibody, followed by characterization of the resulting ADC.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB linker is dependent on a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis, and trafficking to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide. This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the cytotoxic payload in its active form. If the payload is a microtubule inhibitor like Monomethyl Auristatin E (MMAE), it can then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis. Furthermore, some cell-permeable payloads can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".
Experimental Workflow
The overall workflow for the synthesis and characterization of a Boc-Val-Cit-PAB conjugated ADC involves several key stages: antibody preparation, conjugation, purification, and characterization. Each of these stages is critical for producing a well-defined and effective ADC.
Experimental Protocols
Antibody Preparation
For successful conjugation, the monoclonal antibody must be in a suitable buffer. If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, a buffer exchange should be performed.
-
Materials:
-
Monoclonal Antibody (mAb)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or centrifugal filter unit (10 kDa MWCO)
-
-
Protocol:
-
Perform a buffer exchange of the mAb into PBS, pH 7.4, using a desalting column or a centrifugal filter unit according to the manufacturer's instructions.
-
Determine the concentration of the antibody solution using a spectrophotometer at 280 nm.
-
Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent.
-
Materials:
-
Monoclonal Antibody in PBS, pH 7.4
-
TCEP hydrochloride
-
EDTA solution (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 8.0)
-
-
Protocol:
-
Adjust the pH of the antibody solution to ~7.4 using 1 M Tris-HCl.
-
Add EDTA to a final concentration of 2 mM.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-3 hours.
-
Remove excess TCEP immediately by buffer exchange into PBS with 2 mM EDTA using a desalting column or centrifugal concentrator.
-
Conjugation with this compound-Payload
This protocol details the conjugation of the maleimide-activated this compound-payload to the reduced antibody. It is crucial to perform this step immediately after antibody reduction to prevent re-oxidation of the thiol groups.
-
Materials:
-
Reduced monoclonal antibody
-
Maleimide-activated this compound-payload (e.g., MC-VC-PAB-MMAE) dissolved in an organic solvent like DMSO.
-
Reaction Buffer (PBS with 2 mM EDTA, pH 7.0-7.5)
-
-
Protocol:
-
Add a molar excess of the maleimide-activated drug-linker solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
(Optional) Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unconjugated drug-linker, residual reagents, and to assess the level of aggregation.
-
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., with a fractionation range suitable for IgG)
-
HPLC system
-
Mobile Phase (e.g., PBS, pH 7.4)
-
-
Protocol:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the crude ADC reaction mixture onto the column.
-
Monitor the elution profile at 280 nm. The ADC will elute as the main peak, while smaller molecules like the unconjugated drug-linker will have a longer retention time.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the ADC-containing fractions and determine the final concentration.
-
ADC Characterization
Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in an ADC preparation. The principle of HIC is based on the separation of molecules according to their hydrophobicity. As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the retention time on the HIC column also increases.
-
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
-
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the average DAR by determining the weighted average of the peak areas of the different drug-loaded species.
-
In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is a critical parameter to evaluate. The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma and the potential for premature drug release.
-
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
-
-
Protocol:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.
-
Analyze the samples by LC-MS to determine the concentration of the intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for easy comparison.
| ADC Batch | Average DAR (HIC) | Monomer Purity (SEC) | IC50 (Antigen-Positive Cells) | Plasma Half-life (t1/2) |
| ADC-001 | 3.8 | >95% | 1.5 nM | ~150 hours |
| ADC-002 | 4.1 | >95% | 1.2 nM | ~145 hours |
| Control mAb | N/A | >98% | >10 µM | N/A |
This table presents example data and will vary depending on the specific antibody, payload, and conjugation conditions.
Conclusion
The this compound linker is a versatile and effective tool for the development of targeted ADCs. The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of ADCs utilizing this linker technology. Careful optimization of each step, from antibody preparation to final characterization, is essential for producing a safe and efficacious therapeutic agent.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Boc-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the chemical synthesis of Boc-Val-Cit-PAB-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The synthesis involves a multi-step process, including dipeptide formation, linker attachment, and conjugation to the cytotoxic payload, monomethyl auristatin E (MMAE).
I. Overview of the Synthetic Strategy
The synthesis of this compound-MMAE is a convergent process that involves the sequential assembly of its core components: the Boc-protected dipeptide (Boc-Val-Cit), the self-immolative spacer (p-aminobenzyl alcohol, PAB), and the potent antineoplastic agent (MMAE). The valine-citrulline (Val-Cit) linker is specifically designed to be cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted release of the cytotoxic payload.
The overall synthetic workflow can be summarized in the following key stages:
-
Preparation of Boc-Protected Valine: The synthesis begins with the protection of the amino group of L-valine with a tert-butyloxycarbonyl (Boc) group.
-
Dipeptide Formation: The Boc-protected valine is then coupled with L-citrulline to form the dipeptide, Boc-Val-Cit.
-
Linker Conjugation: The Boc-Val-Cit dipeptide is conjugated to p-aminobenzyl alcohol (PAB) to generate the core linker structure, this compound.
-
Activation of the Linker: The hydroxyl group of the PAB moiety is activated, often by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate the subsequent conjugation with MMAE.
-
Payload Conjugation: The activated linker, this compound-PNP, is reacted with the N-terminus of MMAE to yield the final product, this compound-MMAE.
II. Experimental Protocols
The following protocols are based on established synthetic routes and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of Boc-L-Valine
This step involves the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
L-Valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Valine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield a crude product.
-
Purify the crude product by crystallization from ethyl acetate/hexanes to afford Boc-L-Valine as a white solid.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General procedure |
| Purification | Crystallization | General procedure |
Step 2: Synthesis of Boc-Val-Cit
This step involves the coupling of Boc-L-Valine with L-Citrulline to form the dipeptide.
Materials:
-
Boc-L-Valine
-
L-Citrulline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve Boc-L-Valine (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add EDC·HCl (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours to form the activated ester.
-
In a separate flask, dissolve L-Citrulline (1.2 eq) in DMF and add DIPEA (2.5 eq).
-
Add the activated ester solution to the L-Citrulline solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the product by adding cold diethyl ether to afford Boc-Val-Cit as a white solid.
| Parameter | Value | Reference |
| Typical Yield | 70-80% | Inferred from similar peptide couplings |
| Purification | Precipitation | Inferred from similar peptide couplings |
Step 3: Synthesis of this compound
This step describes the conjugation of the dipeptide to the p-aminobenzyl alcohol spacer.
Materials:
-
Boc-Val-Cit
-
p-Aminobenzyl alcohol (PAB)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Val-Cit (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
| Parameter | Value | Reference |
| Typical Yield | 70-80% | [1] |
| Purification | Flash Column Chromatography | [1] |
Step 4: Synthesis of this compound-PNP
This step involves the activation of the hydroxyl group of the PAB moiety.
Materials:
-
This compound
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add bis(4-nitrophenyl) carbonate (1.5 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound-PNP as a solid.
| Parameter | Value | Reference |
| Typical Yield | ~80% | Inferred from similar activation reactions |
| Purification | Flash Column Chromatography | Inferred from similar activation reactions |
Step 5: Synthesis of this compound-MMAE
This is the final step where the activated linker is conjugated to MMAE.
Materials:
-
This compound-PNP
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve MMAE (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the MMAE solution.
-
Add a solution of this compound-PNP (1.2 eq) in DMF to the MMAE solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC (e.g., on a C18 column with a water/acetonitrile gradient containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain this compound-MMAE as a white solid.
| Parameter | Value | Reference |
| Typical Yield | 70-80% | [2] |
| Purification | Preparative RP-HPLC | [2] |
III. Summary of Quantitative Data
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reaction | Typical Yield (%) |
| 1 | Boc Protection of L-Valine | 85-95 |
| 2 | Boc-Val-Cit Dipeptide Formation | 70-80 |
| 3 | Coupling of Boc-Val-Cit to PAB | 70-80 |
| 4 | Activation of this compound to PNP ester | ~80 |
| 5 | Conjugation to MMAE | 70-80 |
| Overall | This compound-MMAE Synthesis | ~22-40 |
IV. Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic pathway for this compound-MMAE.
Caption: Synthetic scheme for this compound-MMAE.
Experimental Workflow
The diagram below outlines the general experimental workflow for a typical coupling and purification step in the synthesis.
Caption: General workflow for a synthesis step.
References
Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy and safety of many ADCs rely on the controlled release of the cytotoxic payload within the target cell. This is often achieved through cleavable linkers that are sensitive to the tumor microenvironment, such as the acidic pH of lysosomes or the presence of specific enzymes.[1][2]
Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor cells.[1][] This has made it a key target for the design of enzyme-cleavable linkers in ADCs. The most common cathepsin B-cleavable linker is based on the dipeptide sequence valine-citrulline (Val-Cit).[2] In the reducing environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit linker, initiating a self-immolative cascade that releases the active drug.
This application note provides detailed protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of ADC linkers. Two primary methods are described: a fluorometric assay for high-throughput screening and kinetic analysis, and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based method for direct quantification of payload release.
Mechanism of Cathepsin B-Mediated ADC Cleavage
The cleavage of a typical Val-Cit linker by cathepsin B is a multi-step process that occurs within the lysosome of a target cell following ADC internalization.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the acidic environment and the presence of proteases, like cathepsin B, lead to the degradation of the antibody and cleavage of the linker. Cathepsin B specifically recognizes and hydrolyzes the amide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload.
Experimental Protocols
Protocol 1: Fluorometric Assay for Cathepsin B Cleavage
This method utilizes a fluorogenic substrate that mimics the ADC linker, where a fluorophore is quenched until cleaved by cathepsin B. This assay is suitable for high-throughput screening of linker candidates and for determining kinetic parameters.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or a custom linker-fluorophore conjugate
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer with an increased concentration of DTT (e.g., 10 mM)
-
Inhibitor (optional, for control): Cathepsin B inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
1. Reagent Preparation:
- Reconstitute recombinant cathepsin B in assay buffer to a stock concentration.
- Prepare a working solution of activated cathepsin B by incubating the enzyme in activation buffer for 15 minutes at 37°C.
- Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired final concentration in assay buffer.
2. Assay Setup (for Endpoint Screening):
- Add 50 µL of assay buffer to each well.
- Add 25 µL of the substrate solution to each well.
- To initiate the reaction, add 25 µL of the activated cathepsin B solution to the sample wells.
- For negative control wells, add a cathepsin B inhibitor prior to the enzyme.
- For blank wells, add 25 µL of assay buffer instead of the enzyme.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
3. Assay Setup (for Kinetic Analysis):
- Prepare serial dilutions of the substrate in assay buffer.
- Add 50 µL of each substrate concentration to different wells.
- Initiate the reaction by adding 50 µL of activated cathepsin B solution.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
4. Measurement:
- For the endpoint assay, measure the fluorescence intensity at the end of the incubation period.
- For the kinetic assay, measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
- Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.
5. Data Analysis:
- Endpoint Assay: Subtract the fluorescence of the blank wells from the sample wells. Compare the fluorescence of different linker substrates.
- Kinetic Assay:
- Plot fluorescence intensity versus time for each substrate concentration.
- Determine the initial velocity (V₀) from the linear portion of the curve.
- Create a standard curve using a known concentration of the free fluorophore to convert fluorescence units to molar concentrations.
- Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M and V_max.
- Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reagent_Prep" [label="Reagent Preparation\n(Enzyme, Substrate, Buffers)"];
"Assay_Setup" [label="Assay Setup in 96-well Plate\n(Substrate + Enzyme)"];
"Incubation" [label="Incubation at 37°C"];
"Measurement" [label="Fluorescence Measurement\n(Endpoint or Kinetic)"];
"Data_Analysis" [label="Data Analysis\n(Background Subtraction, V₀, K_M, k_cat)"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Reagent_Prep";
"Reagent_Prep" -> "Assay_Setup";
"Assay_Setup" -> "Incubation";
"Incubation" -> "Measurement";
"Measurement" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Protocol 2: LC-MS/MS Assay for Payload Release
This method provides a direct and quantitative measurement of the released payload from the ADC. It is the gold standard for confirming linker cleavage and quantifying the rate of drug release.
Materials:
-
ADC of interest
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard (a stable isotope-labeled version of the payload is ideal)
-
LC-MS/MS system
Procedure:
1. Reagent Preparation:
- Prepare a stock solution of the ADC in an appropriate buffer.
- Reconstitute and activate cathepsin B as described in Protocol 1.
2. Enzymatic Reaction:
- In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the assay buffer.
- Pre-warm the solution to 37°C.
- Initiate the reaction by adding activated cathepsin B (to a final concentration of ~20 nM).
- Incubate the reaction at 37°C.
3. Time-Point Sampling and Quenching:
- At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding an excess of cold quenching solution.
4. Sample Preparation for LC-MS/MS:
- Centrifuge the quenched samples to precipitate the protein.
- Transfer the supernatant containing the released payload to a new tube or a 96-well plate for analysis.
5. LC-MS/MS Analysis:
- Develop an LC-MS/MS method for the quantification of the payload. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., MRM transitions).
- Generate a standard curve of the payload in the quenching solution to enable accurate quantification.
- Inject the prepared samples and the standard curve onto the LC-MS/MS system.
6. Data Analysis:
- Quantify the concentration of the released payload at each time point using the standard curve.
- Plot the concentration of the released payload versus time to determine the rate of cleavage.
- Calculate the percentage of payload release at each time point relative to the total amount of payload conjugated to the ADC.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Reaction_Setup" [label="Enzymatic Reaction Setup\n(ADC + Cathepsin B)"];
"Incubation" [label="Incubation at 37°C"];
"Sampling" [label="Time-Point Sampling"];
"Quenching" [label="Reaction Quenching\n(Acetonitrile + Internal Standard)"];
"Sample_Prep" [label="Sample Preparation\n(Protein Precipitation)"];
"LCMS_Analysis" [label="LC-MS/MS Analysis"];
"Data_Analysis" [label="Data Analysis\n(Quantification of Released Payload)"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup";
"Reaction_Setup" -> "Incubation";
"Incubation" -> "Sampling";
"Sampling" -> "Quenching";
"Quenching" -> "Sample_Prep";
"Sample_Prep" -> "LCMS_Analysis";
"LCMS_Analysis" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Data Presentation
Quantitative data from in vitro cathepsin B cleavage assays should be summarized in clearly structured tables for easy comparison of different linkers or ADC constructs.
Table 1: Comparative In Vitro Cleavage of ADC Linkers by Cathepsin B
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (Control) |
| Incubation with Cathepsin B | ||
| ADC Concentration | 1 µM | 1 µM |
| Cathepsin B Concentration | 20 nM | 20 nM |
| Incubation Time | 4 hours | 4 hours |
| % Payload Release | >90% | <5% |
| Cleavage Rate (pmol/min) | 150 | <1 |
| Incubation in Human Plasma | ||
| Incubation Time | 72 hours | 72 hours |
| % Payload Release | <10% | <2% |
| Data presented are illustrative and based on typical performance of Val-Cit linkers. |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Different Peptide Linkers
| Peptide Linker | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Relative Cleavage Rate vs. Val-Cit |
| Val-Cit | [Value] | [Value] | [Value] | 1.0 |
| Val-Ala | [Value] | [Value] | [Value] | ~0.5 |
| Phe-Lys | [Value] | [Value] | [Value] | ~30 |
| GFLG | [Value] | [Value] | [Value] | [Value] |
| Note: Specific kinetic parameters for full ADCs are not widely published. Values are typically determined using model substrates. |
Table 3: LC-MS/MS Quantification of MMAE Release from a vc-MMAE ADC
| Incubation Time (hours) | Released MMAE (nM) | % Total Payload Released |
| 0 | < LLOQ | 0 |
| 1 | 15.2 ± 1.8 | 15.2 |
| 4 | 58.9 ± 4.5 | 58.9 |
| 8 | 85.1 ± 6.2 | 85.1 |
| 24 | >95 | >95 |
| LLOQ: Lower Limit of Quantification. Data are illustrative. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no cleavage signal | Inactive enzyme | Ensure proper storage and handling of cathepsin B. Use a fresh aliquot. Confirm activity with a positive control substrate. |
| Incorrect buffer pH | The optimal pH for cathepsin B is acidic (pH 5.0-6.0). Verify the pH of the assay buffer. | |
| Insufficient incubation time | Optimize the incubation time to ensure the reaction is in the linear range. | |
| High background signal | Substrate instability | Prepare substrate solutions fresh and protect from light. |
| Contaminated reagents | Use high-purity reagents and sterile techniques. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent temperature | Ensure the microplate is incubated at a constant and uniform temperature. |
Conclusion
The in vitro cathepsin B cleavage assay is an essential tool in the development of ADCs with enzyme-cleavable linkers. The fluorometric and LC-MS/MS-based protocols described in this application note provide a robust framework for screening linker candidates, determining cleavage kinetics, and quantifying payload release. Careful optimization of assay conditions and the use of appropriate controls are critical for obtaining reliable and reproducible data, which is crucial for the selection of ADC candidates with optimal stability and efficacy profiles.
References
Application Notes and Protocols for Bioconjugation using Boc-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Boc-Val-Cit-PAB linker in the development of antibody-drug conjugates (ADCs). The protocols outlined below cover the synthesis of the drug-linker conjugate, its attachment to a monoclonal antibody, and the subsequent characterization of the resulting ADC.
Introduction to this compound Linker
The this compound linker is a crucial component in the design of modern ADCs, offering a balance of stability in circulation and controlled release of the cytotoxic payload within target tumor cells.[1][2] Its design incorporates three key elements:
-
Boc (tert-Butyloxycarbonyl) protecting group: This group masks the N-terminus of the valine residue, preventing unwanted side reactions during synthesis and conjugation. It can be efficiently removed under acidic conditions to reveal the reactive amine necessary for further conjugation steps.[3][4][5]
-
Val-Cit (Valine-Citrulline) dipeptide: This dipeptide sequence serves as a recognition site for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is the primary mechanism for payload release, ensuring that the cytotoxic agent is liberated preferentially within the target cell, minimizing off-target toxicity.
-
PAB (p-aminobenzyl carbamate) self-immolative spacer: Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the release of the cytotoxic drug in its unmodified and fully active form.
The strategic combination of these elements results in an ADC that is stable in the bloodstream and can selectively deliver its payload to cancer cells, thereby enhancing the therapeutic window of the cytotoxic agent.
Mechanism of Action of a Val-Cit-PAB based ADC
The therapeutic effect of an ADC utilizing the Val-Cit-PAB linker is dependent on a multi-step process that begins with the ADC binding to the target cancer cell and culminates in the intracellular release of the cytotoxic payload.
Experimental Protocols
The following sections provide detailed protocols for the key stages of ADC development using the this compound linker.
Synthesis of Drug-Linker Conjugate (Payload-Val-Cit-PAB-Boc)
This protocol describes the conjugation of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker. For this example, we will consider a variant of the linker, this compound-PNP, where PNP (p-nitrophenyl carbonate) is a leaving group that facilitates the reaction with an amine- or hydroxyl-containing payload.
Materials:
-
This compound-PNP
-
Cytotoxic Payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound-PNP (1.1 equivalents) and the cytotoxic payload (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the this compound-Payload conjugate.
-
Lyophilize the purified product to yield a solid.
Boc Deprotection of the Drug-Linker Conjugate
This step removes the Boc protecting group to expose the N-terminal amine of the valine residue, which will then be conjugated to the antibody.
Materials:
-
This compound-Payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system for purification
Procedure:
-
Dissolve the this compound-Payload in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
Monitor the deprotection by HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting NH2-Val-Cit-PAB-Payload by reverse-phase HPLC.
-
Lyophilize the purified product.
Antibody Preparation (Reduction of Interchain Disulfides)
This protocol generates reactive thiol groups on the antibody for conjugation by reducing the interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Buffer for conjugation (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
-
Size-exclusion chromatography (SEC) column for buffer exchange
Procedure:
-
Perform a buffer exchange to transfer the mAb into the conjugation buffer.
-
Add a calculated molar excess of TCEP or DTT to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using an SEC column equilibrated with conjugation buffer.
Conjugation of Drug-Linker to the Antibody
This final conjugation step links the deprotected drug-linker to the reduced antibody. This protocol assumes the use of a maleimide-functionalized linker for conjugation to the thiol groups on the antibody. To achieve this, the deprotected NH2-Val-Cit-PAB-Payload would need to be functionalized with a maleimide group (e.g., using a maleimidocaproyl (MC) spacer). For the purpose of this protocol, we will assume a pre-functionalized Maleimide-Val-Cit-PAB-Payload is used.
Materials:
-
Reduced mAb
-
Maleimide-Val-Cit-PAB-Payload dissolved in a co-solvent like DMSO
-
Conjugation buffer
Procedure:
-
Add the dissolved Maleimide-Val-Cit-PAB-Payload to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired DAR.
-
Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The reaction should be protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using techniques such as SEC or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated drug-linker and other impurities.
Overall Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of an ADC using the this compound linker.
Data Presentation
The following tables summarize typical quantitative data obtained during the development and characterization of ADCs using Val-Cit linkers.
Table 1: Synthesis and Conjugation Yields
| Step | Description | Typical Yield (%) |
| 1 | Fmoc-Val-Cit-PAB-MMAE Synthesis | 78% |
| 2 | Fmoc Deprotection | >95% |
| 3 | Antibody Recovery after Reduction | >90% |
| 4 | Final ADC Conjugation and Purification | 50-70% |
Table 2: Characterization of a Trastuzumab-MMAE ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC / Mass Spectrometry | 3.5 - 4.2 |
| Monomer Purity | Size-Exclusion Chromatography (SEC) | >98% |
| In Vitro Cytotoxicity (IC50) on HER2+ cells | MTT Assay | 10-100 ng/mL |
| In Vitro Cytotoxicity (IC50) on HER2- cells | MTT Assay | >10,000 ng/mL |
Table 3: Plasma Stability of Val-Cit Linker-based ADCs
| Plasma Source | Incubation Time | % Intact ADC Remaining |
| Human | 28 days | >95% |
| Mouse | 7 days | Variable (potential for cleavage by carboxylesterases) |
Characterization Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.
a) Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity of the antibody.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4, pH 6.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM NaH2PO4, pH 6.0, with 25% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species with a linear gradient from high to low salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
Calculate the average DAR by determining the weighted average of the peak areas.
b) Mass Spectrometry (MS)
MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
Procedure:
-
Analyze the intact ADC sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system.
-
Deconvolute the resulting mass spectra to determine the molecular weights of the different drug-loaded species.
-
Calculate the number of conjugated drugs for each species based on the mass difference between the ADC and the unconjugated antibody.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, from which the average DAR is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
96-well plates
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 150 µL of solubilization solution to each well and incubate for 10-15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound|870487-09-5|COA [dcchemicals.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound | CAS 870487-09-5 | AxisPharm [axispharm.com]
Application Notes and Protocols for Functionalizing Boc-Val-Cit-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the functionalization of Boc-Val-Cit-PAB (tert-Butyloxycarbonyl-Valine-Citrulline-para-aminobenzyl) linkers, a critical component in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below describe common functionalization strategies, including payload conjugation, maleimide incorporation, and modifications for click chemistry.
Overview of this compound Linker Functionalization
The this compound linker is a cleavable linker system widely used in ADCs. The valine-citrulline (Val-Cit) dipeptide is susceptible to cleavage by cathepsin B, an enzyme overexpressed in the lysosomal compartments of many tumor cells.[1] Upon cleavage of the dipeptide, the para-aminobenzyl (PAB) group acts as a self-immolative spacer, releasing the conjugated payload in its active form.[2]
The primary point of functionalization on the this compound linker is the amine group of the valine residue, which is initially protected by a Boc group. Removal of the Boc group exposes a primary amine that can be subsequently modified.[1][3]
Key Functionalization Strategies
The exposed amine on the Val-Cit-PAB linker can be functionalized in several ways to attach payloads or other moieties. The most common strategies include:
-
Amide Bond Formation: Direct coupling of a carboxylic acid-containing payload or modifier to the free amine.
-
Maleimide Functionalization: Introduction of a maleimide group for subsequent conjugation to thiol-containing molecules, such as antibodies.
-
Click Chemistry Handles: Incorporation of an azide or alkyne group to enable bioorthogonal conjugation reactions.
The following sections provide detailed protocols for these key functionalization methods.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group to generate the free amine (H₂N-Val-Cit-PAB), which is the precursor for all subsequent functionalization steps.
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Nitrogen or argon gas
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the this compound linker in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected linker salt (TFA salt of H₂N-Val-Cit-PAB).
-
Centrifuge the suspension to pellet the product.
-
Decant the diethyl ether and wash the pellet with cold diethyl ether two more times.
-
Dry the final product under a stream of nitrogen or argon gas. The deprotected linker should be used immediately in the next step or stored under inert gas at -20°C.
Caption: Workflow for the Boc deprotection of the this compound linker.
Protocol 2: Amide Bond Formation for Payload Conjugation
This protocol details the coupling of a carboxylic acid-containing payload to the deprotected H₂N-Val-Cit-PAB linker using a peptide coupling reagent.
Materials:
-
H₂N-Val-Cit-PAB linker (from Protocol 1)
-
Carboxylic acid-containing payload (e.g., MMAE)
-
Peptide coupling reagent (e.g., HATU, HBTU, HCTU)[4]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the H₂N-Val-Cit-PAB linker and the carboxylic acid-containing payload (typically 1.0-1.2 equivalents) in anhydrous DMF.
-
Add the peptide coupling reagent (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., water with 0.1% TFA) and purify the crude product by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final payload-linker conjugate.
Caption: Workflow for amide bond formation to conjugate a payload.
Protocol 3: Maleimide Functionalization
This protocol describes the introduction of a maleimide group onto the H₂N-Val-Cit-PAB linker.
Materials:
-
H₂N-Val-Cit-PAB linker (from Protocol 1)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)
-
Anhydrous DMF
-
RP-HPLC system for purification
Procedure:
-
Dissolve the H₂N-Val-Cit-PAB linker in anhydrous DMF.
-
Add Mc-OSu (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the product by RP-HPLC.
-
Lyophilize the pure fractions to obtain the maleimide-functionalized linker (Mc-Val-Cit-PAB).
Caption: Workflow for the functionalization of the linker with a maleimide group.
Protocol 4: Introduction of a Click Chemistry Handle (Azide)
This protocol provides a general method for introducing an azide group for subsequent click chemistry reactions.
Materials:
-
H₂N-Val-Cit-PAB linker (from Protocol 1)
-
Azido-acetic acid N-hydroxysuccinimide ester (or other suitable azido-activated ester)
-
Anhydrous DMF
-
RP-HPLC system for purification
Procedure:
-
Dissolve the H₂N-Val-Cit-PAB linker in anhydrous DMF.
-
Add the azido-activated ester (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the product by RP-HPLC.
-
Lyophilize the pure fractions to obtain the azide-functionalized linker (N₃-linker).
Quantitative Data Summary
The following tables summarize typical reaction yields and a comparison of peptide coupling reagents for the functionalization of Val-Cit-PAB linkers.
Table 1: Representative Reaction Yields for Linker Synthesis and Functionalization
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Amide Bond Formation | Fmoc-protected L-Citrulline + p-aminobenzyl alcohol | Fmoc-Cit-PABOH | 60-80 | |
| Dipeptide Formation | Deprotected Fmoc-Cit-PABOH + Fmoc-Val-OSu | Fmoc-Val-Cit-PABOH | 85-95 | |
| Maleimide Functionalization | H₂N-Val-Cit-PABOH + Mc-OSu | Mc-Val-Cit-PABOH | 85-97 |
Table 2: Qualitative Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Relative Purity of Crude Peptide | Key Advantages | Potential Disadvantages | Reference(s) |
| HATU | High | High coupling efficiency, low racemization. | Higher cost. | |
| HBTU | Medium-High | Good coupling efficiency, widely used. | Can lead to more impurities compared to HATU/HCTU. | |
| HCTU | High | High coupling efficiency, similar purity to HATU. | Higher cost than HBTU. | |
| PyBOP | Medium-High | Good performance, especially for hindered amino acids. | Can be less efficient for some sequences. |
Signaling Pathways and Logical Relationships
The functionalization of the this compound linker is a key step in the logical workflow of creating a functional Antibody-Drug Conjugate. The following diagram illustrates this relationship.
Caption: Logical workflow from the initial protected linker to the final ADC.
References
Application Notes and Protocols for the Synthesis of Boc-Val-Cit-PAB Linker for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Cit-PAB (tert-butyloxycarbonyl-L-valyl-L-citrullinyl-p-aminobenzyl alcohol) linker is a critical component in the design of modern antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This enzymatically cleavable linker is designed for high stability in systemic circulation and specific cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][] This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window of the drug.[3]
The linker consists of three key components: the Boc-protected valine, the citrulline residue, and the self-immolative p-aminobenzyl (PAB) spacer. The dipeptide sequence, Val-Cit, is the recognition site for cathepsin B. Upon cleavage of the amide bond between citrulline and the PAB group, the PAB spacer undergoes a 1,6-elimination, releasing the conjugated drug in its active form.[3]
These application notes provide detailed protocols for the synthesis of the this compound linker via both solution-phase and solid-phase methodologies, along with characterization data and a protocol for evaluating its enzymatic cleavage.
Synthesis Methodologies
Two primary methodologies for the synthesis of the this compound linker are presented: a traditional solution-phase synthesis and a more recent solid-phase approach.
Solution-Phase Synthesis
Solution-phase synthesis is a well-established method for peptide and linker synthesis. The following protocol is a multi-step process involving the sequential coupling of the amino acid and PAB moieties.
Step 1: Synthesis of Boc-Val-Cit
-
Materials:
-
Boc-L-Valine (1.0 eq)
-
L-Citrulline (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve Boc-L-Valine, DCC, and NHS in anhydrous DCM and stir at 0°C for 4 hours to form the activated ester, Boc-Val-OSu. b. In a separate flask, dissolve L-Citrulline in a mixture of DMF and water with TEA. c. Add the filtered solution of Boc-Val-OSu to the L-Citrulline solution and stir at room temperature overnight. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Boc-Val-Cit as a white solid.
Step 2: Coupling of Boc-Val-Cit with p-Aminobenzyl Alcohol (PAB)
-
Materials:
-
Boc-Val-Cit (1.0 eq)
-
p-Aminobenzyl alcohol (1.2 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve Boc-Val-Cit and p-aminobenzyl alcohol in anhydrous DMF. b. Add PyBOP and DIPEA to the solution. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction by TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a white solid.
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers advantages in terms of purification and automation. The following protocol is adapted from a high-yielding and facile strategy.
-
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Citrulline
-
Boc-L-Valine
-
p-Aminobenzyl alcohol
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
-
Procedure: a. Resin Loading: Swell the 2-CTC resin in DCM. Add Fmoc-L-Citrulline and DIPEA in DCM and shake for 2 hours. Cap any unreacted sites with methanol. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. c. Valine Coupling: Couple Boc-L-Valine using DIC and HOBt in DMF. d. PAB Coupling: Cleave the dipeptide from the resin using a mild solution of TFA in DCM. Couple the resulting Boc-Val-Cit to p-aminobenzyl alcohol in solution using HATU and DIPEA in DMF. e. Purification: Purify the final product by reverse-phase preparative HPLC.
Characterization Data
The synthesized this compound linker should be characterized to confirm its identity and purity.
| Parameter | Method | Result | Reference |
| Appearance | Visual | White to off-white solid | |
| Purity | HPLC | ≥95% | |
| Molecular Weight | ESI-MS | [M+H]⁺ calculated for C₂₃H₃₇N₅O₆: 480.28; Found: 480.3 | |
| ¹H NMR | (500 MHz, DMSO-d₆) | Consistent with the structure of this compound. | |
| ¹³C NMR | (125 MHz, DMSO-d₆) | Consistent with the structure of this compound. |
Application: Enzymatic Cleavage Assay
To confirm the functionality of the this compound linker, an in vitro cathepsin B cleavage assay can be performed.
Experimental Protocol: Cathepsin B Cleavage Assay
-
Materials:
-
This compound-Payload conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
LC-MS/MS system
-
-
Procedure: a. Prepare a stock solution of the this compound-Payload conjugate in an appropriate buffer (e.g., PBS). b. Prepare the Cathepsin B enzyme solution in the assay buffer. c. In a 96-well plate, add the conjugate solution to the assay buffer. d. Initiate the reaction by adding the Cathepsin B solution. e. Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). f. At each time point, stop the reaction by adding the quench solution. g. Analyze the samples by LC-MS/MS to quantify the amount of released payload.
Visualizations
Synthesis and Drug Release Workflow
Caption: Workflow for the synthesis of this compound and its mechanism of action in drug release.
Experimental Workflow for Cathepsin B Cleavage Assay
Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.
References
Application Notes & Protocols: Antibody Modification for Conjugation with Boc-Val-Cit-PAB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting the antibody and the payload is a critical component, dictating the stability, efficacy, and safety of the ADC.
The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, enzymatically cleavable linker in ADC development.[1][2][][4] Its popularity stems from its high stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2] This mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.
The Val-Cit linker is frequently paired with a p-aminobenzylcarbamate (PABC or PAB) self-immolative spacer. Following enzymatic cleavage of the Val-Cit bond, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its unmodified, fully active form. The N-terminus of the valine residue is often protected with a tert-butyloxycarbonyl (Boc) group during synthesis to allow for controlled, stepwise assembly of the linker-payload construct.
This document provides detailed protocols for the modification of an antibody and its subsequent conjugation to a payload via a Boc-Val-Cit-PAB-based linker system, specifically focusing on a common strategy involving thiol-maleimide chemistry.
Principle of the Method
The conjugation strategy outlined involves two primary stages:
-
Antibody Modification : The generation of reactive sulfhydryl (thiol) groups on the antibody. A common method is the partial reduction of interchain disulfide bonds within the antibody's hinge region using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This process yields a controlled number of free thiols available for conjugation.
-
Thiol-Maleimide Conjugation : The free thiol groups on the modified antibody react with a maleimide-functionalized linker-payload construct. The maleimide group reacts specifically with sulfhydryl groups under mild conditions (pH 7-7.5) to form a stable thioether bond, covalently linking the payload to the antibody.
The final product is a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can be characterized and purified using chromatographic techniques.
Visualized Workflows and Mechanisms
General Experimental Workflow
The overall process, from antibody preparation to the final purified ADC, is outlined below. It involves antibody modification, conjugation, and subsequent purification and analysis.
Caption: Overall workflow for ADC synthesis via thiol-maleimide conjugation.
ADC Mechanism of Action: Payload Release
This diagram illustrates the sequence of events from ADC binding to a target cell to the final release of the active drug inside the cell's lysosome.
Caption: Mechanism of payload release from a Val-Cit-PAB linked ADC.
Conjugation Chemistry
The diagram below shows the core chemical transformations involved in preparing the antibody and conjugating it with the linker-payload.
Caption: Chemical scheme of antibody reduction and thiol-maleimide conjugation.
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., reagent concentrations, incubation times, temperature) should be determined empirically for each specific antibody and linker-payload system.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free sulfhydryl groups.
Materials:
-
Monoclonal antibody (mAb): 1-10 mg/mL
-
Reduction Buffer: Phosphate-buffered saline (PBS) with 1-2 mM EDTA, pH 7.5, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT): 10 mM stock solution in water.
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Ensure the antibody is in the degassed Reduction Buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Reducer Addition: Add the TCEP stock solution to the antibody solution to achieve a final molar excess of 2-10 fold over the antibody. A common starting point is a 5-fold molar excess.
-
Note: The exact molar excess of the reducing agent is critical for controlling the number of disulfide bonds reduced and, consequently, the final DAR. This step requires optimization.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-90 minutes. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the newly formed thiols.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP from the reduced antibody. This is typically achieved using a pre-equilibrated desalting column with degassed Reduction Buffer.
-
Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols using Ellman's reagent (DTNB) to calculate the average number of thiols per antibody.
-
Proceed Immediately: The reduced antibody is prone to re-oxidation and should be used immediately in the conjugation reaction.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the reduced antibody with the maleimide-activated linker-payload.
Materials:
-
Reduced antibody solution (from Protocol 4.1)
-
Maleimide-activated this compound-Payload: 10 mM stock solution in anhydrous DMSO.
-
Conjugation Buffer: Same as Reduction Buffer (PBS with 1-2 mM EDTA, pH 7.0-7.5, degassed).
-
Quenching Solution: 100 mM N-acetylcysteine or L-cysteine in water.
Procedure:
-
Prepare Linker-Payload: Just before use, dilute the 10 mM stock solution of the maleimide-linker-payload in an appropriate organic co-solvent (e.g., DMSO or acetonitrile) to ensure solubility in the final reaction mixture.
-
Adjust Concentrations: Adjust the concentration of the reduced antibody with Conjugation Buffer to approximately 2.5-5 mg/mL. Chill the solution on ice.
-
Initiate Conjugation: Add the prepared linker-payload solution to the cold-reduced antibody solution while gently stirring. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of organic co-solvent should generally be kept below 20% (v/v) to maintain antibody stability.
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quench Reaction: Stop the conjugation reaction by adding the Quenching Solution to a final concentration of ~1 mM (or a 20-fold excess over the initial maleimide concentration). This will cap any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
Purification: The resulting ADC mixture must be purified to remove unreacted linker-payload, quenched reagents, and aggregated protein. This is commonly performed using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Data Presentation and Characterization
The quality of an ADC is defined by its purity, homogeneity, and average Drug-to-Antibody Ratio (DAR).
Typical Conjugation Parameters
The following table summarizes typical quantitative data and parameters for ADCs generated via cysteine/thiol conjugation.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS | An optimal DAR balances potency and pharmacokinetics. Higher DARs can lead to aggregation and faster clearance. |
| Conjugation Efficiency | > 90% | HIC-HPLC | Percentage of antibody molecules successfully conjugated with at least one payload. |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) | Measures the percentage of non-aggregated ADC. |
| Residual Free Payload | < 1% | Reverse-Phase HPLC (RP-HPLC) | Unconjugated payload must be removed as it can cause systemic toxicity. |
ADC Characterization Methods
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution. The addition of each hydrophobic linker-payload molecule increases the retention time of the ADC on the column, allowing for the separation and quantification of species with different DARs (e.g., DAR0, DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the deglycosylated and/or reduced ADC can confirm the covalent attachment of the linker-payload and provide precise mass information for each DAR species.
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size. It is essential for quantifying the amount of high molecular weight species (aggregates) in the final ADC product.
-
In Vitro Cell Cytotoxicity Assays: The biological activity of the purified ADC is confirmed by testing its ability to kill target antigen-expressing cancer cells in culture.
Conclusion
The this compound linker system provides a robust platform for developing highly effective, tumor-selective ADCs. The protocols described herein for antibody modification via disulfide reduction and subsequent thiol-maleimide conjugation offer a reliable method for producing these complex biotherapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to ensuring the generation of a safe and efficacious Antibody-Drug Conjugate with a desirable therapeutic window.
References
Troubleshooting & Optimization
troubleshooting low yield in Boc-Val-Cit-PAB synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Boc-Val-Cit-PAB, a critical linker component in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can arise from several factors throughout the multi-step process. The most common issues include:
-
Incomplete Coupling Reactions: Failure to achieve complete reaction between the amino acid building blocks is a primary contributor to low yield. This can be particularly challenging with sterically hindered amino acids.[1][2]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[1][3] This is more common with hydrophobic sequences.
-
Side Reactions: Unwanted chemical reactions can occur, such as epimerization (a change in the stereochemistry) of the citrulline residue, especially during coupling steps.[4] The side chain of citrulline can also be reactive with coupling reagents.
-
Premature Cleavage: If using a solid-phase synthesis approach with a highly acid-sensitive linker, premature cleavage of the peptide from the resin can occur.
-
Degradation of Reagents: The use of old or degraded coupling reagents, amino acids, or deprotection solutions can significantly impact reaction efficiency.
Q2: How can I identify the cause of low yield in my synthesis?
Identifying the root cause of low yield requires systematic analysis. Here are some recommended analytical techniques:
-
Mass Spectrometry (MS): Analysis of the crude product by MS is the most direct method to identify impurities. The presence of unexpected molecular weights can indicate deletion sequences (from failed couplings), truncated sequences, or byproducts from side reactions.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product provides a purity profile. A complex chromatogram with multiple peaks suggests that various side reactions or incomplete steps have occurred.
-
Colorimetric Tests (for Solid-Phase Synthesis): Qualitative tests like the Kaiser test can be performed on the resin beads to check for the completeness of coupling reactions. A positive result (blue color) indicates the presence of free primary amines and, therefore, an incomplete coupling.
Q3: What is a "difficult sequence," and how does it relate to this compound synthesis?
A "difficult sequence" refers to a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the solid support resin. This aggregation can physically block reagents from reaching the reactive sites of the growing peptide chain, leading to failed deprotection and coupling steps. While this compound is a relatively short sequence, the presence of hydrophobic residues like Valine can contribute to aggregation.
Q4: Are there specific challenges associated with incorporating citrulline?
Yes, the incorporation of citrulline can present unique challenges. The urea moiety in the citrulline side chain is not inert and can react with coupling reagents, potentially leading to side products. Additionally, the stereocenter of citrulline can be prone to epimerization under certain coupling conditions, which can result in a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield After Coupling Steps
Symptoms:
-
Low overall yield of the final product.
-
MS analysis of the crude product shows significant peaks corresponding to deletion sequences (missing one or more amino acids).
-
For solid-phase synthesis, a positive Kaiser test after a coupling step indicates incomplete reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Bulky amino acids can slow down coupling reactions. Consider double coupling the problematic amino acid or increasing the reaction time. Using a more potent coupling reagent like HATU or HCTU can also improve efficiency. |
| Peptide Aggregation | If the sequence is prone to aggregation, consider using a different solvent system. NMP is a good alternative to DMF as it can better solvate the growing peptide chain. Using resins with a lower loading capacity can also help by increasing the distance between peptide chains. |
| Poor Reagent Quality | Ensure all amino acids, coupling reagents (e.g., HATU, HOBt), and bases (e.g., DIPEA) are fresh and of high purity. Degraded reagents are a common source of poor coupling efficiency. |
| Suboptimal Molar Ratios | Increasing the concentration of the amino acid and coupling reagent solutions can drive the reaction to completion. |
Issue 2: Presence of Diastereomers in the Final Product
Symptoms:
-
HPLC analysis shows two or more closely eluting peaks with the same mass.
-
NMR analysis indicates the presence of more than one stereoisomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Epimerization of Citrulline | Epimerization at the citrulline stereocenter can occur during the coupling reaction. To mitigate this, consider using a milder coupling reagent or optimizing the reaction conditions (e.g., temperature, reaction time). An alternative synthetic route where the p-aminobenzyl alcohol (PAB) moiety is incorporated first, followed by dipeptide formation, has been shown to avoid this issue. |
| Racemization of Valine | While less common with standard coupling reagents, racemization of the activated valine can occur. Ensure that the activation and coupling steps are performed efficiently and without prolonged reaction times. |
Experimental Protocols
Protocol 1: Synthesis of this compound-OH (Solution Phase)
This protocol is a generalized representation based on common synthetic strategies.
-
Synthesis of Fmoc-Cit-PABOH:
-
Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Monitor the reaction by HPLC until completion.
-
Purify the product by column chromatography.
-
-
Fmoc-Deprotection:
-
Dissolve the purified Fmoc-Cit-PABOH in DMF.
-
Add an excess of a base like triethylamine to remove the Fmoc protecting group.
-
Monitor the reaction by HPLC. Upon completion, the free amine (H-Cit-PABOH) is typically used directly in the next step.
-
-
Coupling with Boc-Valine:
-
To the solution containing H-Cit-PABOH, add Boc-L-Valine and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir at room temperature and monitor the reaction by HPLC.
-
Once the reaction is complete, purify the final product, this compound-OH, using preparative HPLC.
-
Quantitative Data Summary:
| Step | Reagent | Molar Ratio (relative to limiting reagent) | Solvent | Typical Reaction Time | Reported Yield |
| Fmoc-Cit-PABOH Synthesis | Fmoc-Cit, PAB-OH, HATU, DIPEA | 1.0 : 1.1 : 1.1 : 2.0 | DMF | 1-2 hours | ~85-95% |
| Fmoc-Deprotection | Fmoc-Cit-PABOH, Triethylamine | 1.0 : 20 | DMF | 30 min - 1 hr | >95% (crude) |
| Boc-Val Coupling | H-Cit-PABOH, Boc-Val, HATU, DIPEA | 1.0 : 1.1 : 1.1 : 2.0 | DMF | 1-2 hours | ~80% |
Visualizations
This compound Synthesis Workflow
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Boc-Val-Cit-PAB
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the Boc-Val-Cit-PAB linker. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve your desired drug-to-antibody ratio (DAR) and ensure the quality of your ADC.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the conjugation of this compound linkers to antibodies.
Q1: My average DAR is lower than expected, even though I used the recommended molar excess of the drug-linker. What are the potential causes and how can I fix this?
A1: A lower-than-expected DAR is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on pH, temperature, and incubation time.[1]
-
Troubleshooting: Systematically optimize these parameters. For example, vary the pH of the conjugation buffer (e.g., from 7.5 to 8.0) as a higher pH can enhance the reaction rate.[2]
-
-
Antibody Quality and Concentration: Inaccurate antibody concentration or the presence of impurities can lead to inconsistent results.[1]
-
Troubleshooting: Ensure your antibody is highly pure (>95%) and accurately quantified. If necessary, perform an additional purification step for the antibody before conjugation.
-
-
Interfering Buffer Components: Certain substances in your antibody buffer, such as primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), can compete with the antibody for conjugation.
-
Troubleshooting: Perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to the reaction.[1]
-
-
Inactive Drug-Linker: The this compound linker or the payload may have degraded due to improper storage or handling.[1]
-
Troubleshooting: Use a fresh batch of the drug-linker or verify the activity of your current stock. Store the linker at -20°C or -80°C as recommended by the supplier.
-
Q2: I'm observing significant aggregation of my ADC after the conjugation reaction. What causes this and how can I minimize it?
A2: ADC aggregation is often driven by the increased hydrophobicity of the conjugate, particularly with hydrophobic payloads. A high DAR can exacerbate this issue.
-
High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting self-association.
-
Mitigation: Aim for a lower, more homogeneous DAR. A DAR of 2-4 is often considered a good balance between potency and aggregation risk for many ADCs.
-
-
Conjugation Conditions: Harsh reaction conditions, such as extreme pH or high temperatures, can lead to antibody denaturation and aggregation.
-
Mitigation: Optimize your conjugation conditions to be as gentle as possible while still achieving the desired DAR.
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.
-
Mitigation: Screen different formulation buffers to find one that minimizes aggregation.
-
-
Purification Method: The purification process itself can sometimes induce aggregation.
-
Mitigation: Employ purification techniques suitable for ADCs, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), which can effectively separate aggregates.
-
Q3: How can I accurately determine the drug-to-antibody ratio of my ADC?
A3: Several methods can be used to determine the average DAR, and it is often recommended to use orthogonal methods to confirm your results.
-
UV/Vis Spectroscopy: This is a relatively simple method that can be used if the drug and the antibody have distinct absorbance maxima. You will need to know the molar extinction coefficients of both the antibody and the drug at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species with different numbers of conjugated drugs, allowing for the determination of both the average DAR and the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), can be used to determine the DAR. The analysis can be performed on the intact ADC or after reducing the antibody to separate the light and heavy chains.
-
Mass Spectrometry (MS): LC-MS is a highly accurate method for determining the DAR and drug load distribution.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of Drug-Linker | 5 to 20-fold | The optimal ratio is antibody-dependent and should be determined empirically. |
| Reaction pH | 7.5 - 8.5 | A slightly basic pH facilitates the reaction with lysine residues. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize aggregation. |
| Incubation Time | 1 to 24 hours | Monitor the reaction progress to determine the optimal time. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation with this compound
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.5-8.0).
-
Adjust the antibody concentration to the desired level (e.g., 5 mg/mL).
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-payload conjugate in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the drug-linker stock solution to the antibody solution.
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) with gentle mixing for the desired amount of time (e.g., 4-16 hours).
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other impurities using a suitable purification method such as size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by BCA assay).
-
Determine the average DAR using a suitable method (e.g., UV/Vis spectroscopy, HIC, or LC-MS).
-
Assess the level of aggregation using SEC.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Troubleshooting guide for low drug-to-antibody ratio.
References
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of aggregation in ADCs, with a particular focus on challenges arising from the use of hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially when using hydrophobic linkers?
A1: ADC aggregation is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate compared to the native monoclonal antibody (mAb). Key contributing factors include:
-
Hydrophobic Payloads and Linkers: The conjugation of hydrophobic small molecule drugs and linkers to the mAb surface can expose or create hydrophobic patches. To minimize exposure to the aqueous environment, these patches can interact between ADC molecules, initiating the aggregation process.[1][]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, leading to a greater propensity for aggregation.[1][3] ADCs with excessively high DARs may also exhibit faster clearance rates in vivo.[4]
-
Conjugation Chemistry and Conditions: The chemical reactions used for conjugation can themselves induce stress on the antibody. Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can reduce its solubility and promote aggregation. The use of organic co-solvents to dissolve hydrophobic linker-payloads can also disrupt the antibody's structure and lead to aggregation.
-
Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation than others.
-
Environmental Stress: Factors such as elevated temperature, agitation, and freeze-thaw cycles can denature the antibody portion of the ADC, exposing hydrophobic regions and leading to aggregation.
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the final drug product, including:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity for their target antigen and can be cleared more rapidly from circulation, reducing their therapeutic effect.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by cells, such as those in the liver and kidneys, leading to toxicity in healthy tissues.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life for the final drug product.
Q3: How can I prevent ADC aggregation during and after conjugation?
A3: A multi-pronged approach is often necessary to prevent ADC aggregation:
-
Linker and Payload Modification: The most direct strategy is to increase the hydrophilicity of the linker-payload. This can be achieved by incorporating hydrophilic moieties such as polyethylene glycol (PEG) chains, sulfonate groups, or pyrophosphate diester groups into the linker. Using more hydrophilic payloads can also mitigate aggregation.
-
Optimization of Conjugation Conditions:
-
Immobilization: Performing the conjugation reaction with the antibody immobilized on a solid support (e.g., an affinity resin) can prevent intermolecular interactions that lead to aggregation.
-
Buffer Conditions: Maintain the pH of the reaction buffer away from the antibody's isoelectric point and optimize the ionic strength to enhance stability.
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the linker-payload.
-
-
Formulation Strategies: The use of stabilizing excipients in the final formulation can help prevent aggregation during storage. Common stabilizers include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), and surfactants (e.g., polysorbate 20, polysorbate 80).
-
Protein Engineering: In some cases, the antibody itself can be engineered to be more stable and less prone to aggregation. Using smaller antibody fragments can also reduce the risk of aggregation.
-
Site-Specific Conjugation: Modern conjugation techniques that attach the linker-payload to specific sites on the antibody can result in a more homogeneous product with a defined DAR, which can be less prone to aggregation than randomly conjugated ADCs.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting ADC aggregation issues encountered during your experiments.
Diagram: Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Data Presentation: Impact of Linker Hydrophilicity on ADC Aggregation
The following tables summarize quantitative data from studies comparing the aggregation of ADCs with different linker technologies.
Table 1: Comparison of Aggregation for Val-Cit vs. Val-Ala Linkers
| Linker Type | Average DAR | Change in Dimeric Peak (%) | Reference |
| Val-Cit (More Hydrophobic) | ~7 | +1.80 | |
| Val-Ala (More Hydrophilic) | ~7 | No obvious increase |
Table 2: Impact of Payload Hydrophilicity and Temperature Stress on Aggregation of DAR 8 ADCs
| ADC Type | Storage Temperature | Aggregation (%) | Reference |
| Trastuzumab-MMAE (Hydrophobic) | +4°C | Moderately Aggregated | |
| Trastuzumab-MMAE (Hydrophobic) | +40°C | >95 | |
| Trastuzumab-MMAU (Hydrophilic) | +4°C | Not Aggregated | |
| Trastuzumab-MMAU (Hydrophilic) | +40°C | 2 |
Experimental Protocols
Protocol 1: Site-Specific ADC Conjugation via Maleimide-Thiol Chemistry
This protocol describes a general method for conjugating a maleimide-functionalized linker-payload to a mAb with engineered cysteine residues or reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated linker-payload dissolved in an appropriate solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.5, containing 2 mM EDTA)
-
Quenching reagent: 10 mM N-ethylmaleimide or cysteine
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 1-2 mg/mL in PBS.
-
Add a solution of 10 mM TCEP to the mAb solution to achieve a final molar ratio of 10:1 (TCEP:mAb).
-
Incubate the reaction mixture for 30 minutes at 37°C. This step reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.
-
-
Conjugation Reaction:
-
Chill the purified, reduced antibody solution on ice.
-
Prepare the maleimide-activated linker-payload solution by diluting a stock solution (e.g., 10 mM in DMSO) with an appropriate solvent (e.g., acetonitrile) to ensure the final reaction mixture is 20% organic/80% aqueous.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 9.5:1 (linker-payload:antibody).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 10 mM cysteine) to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove excess linker-payload and other small molecule impurities.
-
Alternatively, affinity chromatography using a Protein A or Protein G resin can be used for purification.
-
-
Characterization:
-
Analyze the purified ADC for concentration (UV absorbance), aggregation (SEC), and drug-to-antibody ratio (hydrophobic interaction chromatography or mass spectrometry).
-
Diagram: ADC Conjugation and Purification Workflow
Caption: A generalized workflow for ADC conjugation and purification.
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation of ADCs using SEC.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for protein analysis (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
ADC sample.
-
Native mAb (unconjugated) as a control.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Prepare a sample of the unconjugated mAb at the same concentration to serve as a control.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the ADC sample onto the SEC column.
-
Monitor the elution profile at 280 nm.
-
Inject the unconjugated mAb sample under the same conditions for comparison.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while peaks eluting earlier represent aggregates (dimers, trimers, and higher-order aggregates). Peaks eluting later may represent fragments.
-
Integrate the area of each peak to determine the percentage of monomer, aggregate, and fragment in the sample.
-
Compare the aggregation profile of the ADC to that of the unconjugated mAb to assess the impact of conjugation on aggregation.
-
Diagram: Logical Relationship of SEC Analysis
Caption: The logical flow of separating and analyzing ADC species by SEC.
References
Technical Support Center: Boc-Val-Cit-PAB Antibody-Drug Conjugates
Welcome to the technical support center for the conjugation of Boc-Val-Cit-PAB linkers to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing this linker technology.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound based linker-payloads to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
-
Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) and poor yields after conjugating our antibody with a this compound-payload. What are the potential causes and how can we improve our conjugation efficiency?
-
Answer: Low DAR and poor conjugation efficiency are common challenges, often stemming from the hydrophobicity of the linker-payload, especially when combined with cytotoxic drugs like auristatins (e.g., MMAE). This can lead to poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody. Additionally, the resulting ADC can be prone to aggregation, leading to product loss during purification.
Troubleshooting Steps:
-
Optimize Linker-Payload Solubility: Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic linker-payload. It is critical to keep the final concentration of the organic solvent low (typically ≤10%) to avoid antibody denaturation.[1]
-
Control Reaction Stoichiometry: Increase the molar excess of the linker-payload relative to the antibody. A typical starting point for lysine conjugation is a 5-10 fold molar excess. This can be empirically optimized to drive the reaction towards the desired DAR.
-
Adjust Reaction pH: The optimal pH for conjugation to lysine residues is typically between 7.5 and 8.5. Ensure your buffer system maintains this pH throughout the reaction.
-
Optimize Reaction Time and Temperature: While longer reaction times and higher temperatures can increase conjugation, they may also promote ADC aggregation and degradation. Perform time-course and temperature optimization studies (e.g., 4°C vs. room temperature) to find the best balance. Conjugating at 4°C has been shown to increase the abundance of DAR4 species in some cases.[2]
-
Issue 2: ADC Aggregation During or After Conjugation
-
Question: We are observing precipitation or aggregation of our ADC during the conjugation reaction or subsequent purification steps. What is causing this and how can we mitigate it?
-
Answer: ADC aggregation is often driven by the increased hydrophobicity of the conjugate after the attachment of the hydrophobic this compound-payload.[3] Higher DAR species are generally more prone to aggregation.
Troubleshooting Steps:
-
Incorporate Hydrophilic Spacers: If possible, utilize a linker with hydrophilic properties, such as one containing a polyethylene glycol (PEG) spacer. This can help to counteract the hydrophobicity of the payload.
-
Optimize Formulation Buffer: Include excipients such as polysorbate (e.g., Polysorbate 20 or 80) or sucrose in your purification and final formulation buffers to improve ADC solubility and stability.
-
Control the Average DAR: Aim for a lower average DAR (e.g., 2-4 for lysine conjugations), as higher DARs are more likely to cause aggregation.[4] This can be controlled by adjusting the molar ratio of linker-payload to antibody and other reaction parameters.
-
Purification Strategy: Employ purification techniques that can effectively remove aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[5]
-
Issue 3: Premature Cleavage of the Val-Cit Linker
-
Question: We are observing premature release of the payload from our ADC in preclinical in vivo studies, particularly in mouse models. Why is this happening and what can be done to address it?
-
Answer: The Val-Cit dipeptide linker is designed to be cleaved by cathepsin B, an enzyme found in the lysosomes of tumor cells. However, it can also be susceptible to cleavage by other proteases. In mouse plasma, the carboxylesterase Ces1c is known to cleave the Val-Cit linker, leading to premature payload release and potential off-target toxicity. Human neutrophil elastase can also contribute to linker instability.
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Before proceeding to in vivo studies, perform an in vitro plasma stability assay using plasma from the intended preclinical species (e.g., mouse, rat) and human plasma. This will allow you to quantify the extent of premature cleavage.
-
Linker Modification: Consider using a modified linker that is more resistant to cleavage by non-target proteases. A glutamic acid-valine-citrulline (Glu-Val-Cit) linker has been shown to have significantly improved stability in mouse plasma while retaining sensitivity to cathepsin B.
-
Alternative Preclinical Models: If feasible, consider using a preclinical model that lacks the problematic enzyme, such as Ces1c knockout mice.
-
Issue 4: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Question: We are observing significant batch-to-batch variability in the average DAR of our ADC. How can we improve the consistency of our conjugation process?
-
Answer: Inconsistent DAR is often a result of variability in reaction conditions and reagent quality. For consistent ADC production, especially in a manufacturing setting, robust process control is essential.
Troubleshooting Steps:
-
Precise Reagent Preparation and Handling: Ensure accurate concentration determination of both the antibody and the linker-payload stock solutions. The this compound linker-payload should be dissolved in a high-quality, anhydrous solvent like DMSO immediately before use.
-
Strict Control of Reaction Parameters: Tightly control all reaction parameters, including temperature, pH, reaction time, and mixing efficiency. Small variations in these parameters can lead to different DAR outcomes.
-
Antibody Quality: Ensure the starting antibody material is of consistent quality, with minimal batch-to-batch variation in terms of purity and post-translational modifications.
-
Robust Analytical Methods: Utilize well-characterized and validated analytical methods, such as HIC-HPLC or LC-MS, to accurately and reproducibly measure the DAR.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of each component in the this compound linker?
-
Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminal valine. It is typically removed under acidic conditions to reveal a primary amine, which can then be used for further modification if needed.
-
Val-Cit (Valine-Citrulline): A dipeptide that serves as a substrate for the lysosomal enzyme cathepsin B. This enzymatic cleavage is the intended mechanism for payload release inside the target tumor cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, releasing the unmodified, active payload.
-
-
Q2: What are the main advantages of using a Val-Cit linker?
-
The primary advantage is its selective cleavage within the lysosome of target cells, where cathepsin B is highly active. This helps to minimize the release of the cytotoxic payload in systemic circulation, thereby reducing off-target toxicity.
-
-
Q3: What are the limitations of the this compound linker?
-
The main limitations include its potential instability in mouse plasma due to cleavage by carboxylesterases and its inherent hydrophobicity, which can lead to ADC aggregation, particularly at high DARs.
-
-
Q4: What conjugation chemistries are typically used with this compound linkers?
-
The this compound moiety is part of the linker-payload construct. The entire construct is then conjugated to the antibody. For conjugation to surface-exposed lysine residues, the linker-payload is often activated with an N-hydroxysuccinimide (NHS) ester.
-
-
Q5: How is the Drug-to-Antibody Ratio (DAR) determined?
-
The average DAR and the distribution of different DAR species are critical quality attributes of an ADC. Common analytical techniques for DAR determination include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs. The average DAR can be calculated from the relative peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the mass of the intact ADC, from which the number of conjugated drugs and the average DAR can be determined.
-
UV-Vis Spectroscopy: A simpler but less detailed method that can estimate the average DAR based on the absorbance of the antibody and the payload at different wavelengths.
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data relevant to this compound ADC development.
Table 1: Typical Reaction Parameters for Lysine-Based Conjugation
| Parameter | Typical Range/Value | Notes |
| Linker-Payload:Antibody Molar Ratio | 5:1 to 10:1 | Higher ratios can increase DAR but also risk of aggregation. |
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can favor conjugation but may also increase aggregation. |
| Co-solvent (e.g., DMSO) | 5-10% (v/v) | To improve solubility of hydrophobic linker-payloads. |
| pH | 7.5 - 8.5 | Optimal for reaction with lysine residues. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may reduce aggregation. |
| Reaction Time | 2 - 16 hours | To be optimized for desired DAR. |
| Expected Average DAR | 2 - 4 | For stochastic lysine conjugation. |
Table 2: Comparative Plasma Stability of Val-Cit vs. Glu-Val-Cit Linkers
| Linker | Species | Plasma Stability (Remaining Intact ADC after 14 days) | Reference |
| Val-Cit | Human | >95% | |
| Val-Cit | Mouse | <5% | |
| Glu-Val-Cit | Human | >95% | |
| Glu-Val-Cit | Mouse | ~100% |
Experimental Protocols
Protocol 1: General Procedure for Lysine-Based Conjugation of a this compound-Payload
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.8).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Prepare a 10 mM stock solution of the NHS-activated this compound-payload in anhydrous DMSO immediately prior to use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 7-fold) of the linker-payload stock solution to the antibody solution with gentle mixing.
-
If a co-solvent is needed to maintain solubility, ensure the final concentration does not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove unreacted linker-payload and purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient Conditions:
-
A linear gradient from high salt (e.g., 30% B) to low salt (e.g., 100% B) over 30 minutes is a typical starting point. The exact gradient should be optimized for the specific ADC.
-
-
Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100
-
Protocol 3: Intact Mass Analysis by LC-MS
-
Instrumentation:
-
LC-MS system (e.g., Q-TOF).
-
Reversed-phase column suitable for protein analysis (e.g., Agilent Poroshell 300SB-C8).
-
-
Sample Preparation:
-
The ADC sample may be analyzed directly or after deglycosylation with PNGase F to simplify the mass spectrum.
-
-
LC-MS Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for eluting large proteins (e.g., 20% to 50% B over 10 minutes).
-
MS Settings: Acquire data in positive ion mode over a mass range of approximately 1000-4000 m/z. Optimize source parameters to minimize fragmentation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
Technical Support Center: Enhancing the Plasma Stability of Boc-Val-Cit-PAB
Welcome to the technical support center for Boc-Val-Cit-PAB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the plasma stability of this critical linker molecule. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings, with a focus on plasma stability.
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound in mouse plasma. | The Val-Cit linker is susceptible to cleavage by carboxylesterase 1C (Ces1C), an enzyme present in mouse plasma.[1][2][3][4][5] | - Use Ces1C knockout mice: For preclinical studies, employing transgenic mice lacking the Ces1C enzyme can provide a more accurate assessment of linker stability that is more representative of human plasma. - Modify the linker: Consider synthesizing or obtaining a modified linker, such as a glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated enhanced stability in mouse plasma. - Utilize "exo-cleavable" linkers: These linkers are designed to be resistant to premature enzymatic cleavage. |
| Premature cleavage of the Val-Cit bond in human plasma. | Although generally more stable in human plasma than in mouse plasma, the Val-Cit linker can be cleaved by human neutrophil elastase. | - Minimize exposure to neutrophils: During blood sample collection and processing, handle samples carefully to minimize neutrophil activation and degranulation. - Incorporate stabilizing modifications: As with mouse plasma instability, consider linker modifications like the EVCit sequence. |
| Inconsistent results in plasma stability assays. | Variability in experimental conditions can significantly impact results. | - Standardize protocols: Ensure consistent incubation times, temperatures, and plasma-to-compound ratios. - Use fresh plasma: Peptide degradation can vary between fresh blood, freshly prepared plasma, and commercial plasma sources. - Control for freeze-thaw cycles: Repeated freezing and thawing of plasma samples can affect enzyme activity. |
| Low recovery of the compound from plasma samples. | Peptides can adhere to plasticware or be lost during protein precipitation steps. | - Use low-binding labware: Employ polypropylene or other low-protein-binding tubes and plates. - Optimize protein precipitation: Test different organic solvents for precipitation, as strong acids can lead to co-precipitation of the peptide of interest. |
| Difficulty in detecting and quantifying degradation products. | The concentration of degradation products may be low, or they may co-elute with other plasma components during analysis. | - Use sensitive analytical methods: LC-MS/MS is the preferred method for its high sensitivity and specificity. - Develop a robust chromatographic method: Optimize the mobile phase and gradient to achieve good separation of the parent compound and its metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for the Val-Cit-PAB linker in plasma?
A1: The primary degradation pathway for the Val-Cit-PAB linker in mouse plasma is enzymatic cleavage of the Val-Cit dipeptide by carboxylesterase 1C (Ces1C). In human plasma, it is relatively stable but can be cleaved by neutrophil elastase. The intended cleavage mechanism is by cathepsin B within the lysosome of target cells.
Q2: Why is this compound more stable in human plasma than in mouse plasma?
A2: The difference in stability is primarily due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which efficiently cleaves the Val-Cit linker. This enzyme is not present at the same activity level in human plasma, leading to greater stability.
Q3: How can I improve the stability of the Val-Cit-PAB linker for my in vivo mouse studies?
A3: To enhance stability in mouse models, you can use Ces1C knockout mice or modify the linker structure. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly improve stability in mouse plasma without compromising its cleavage by cathepsin B.
Q4: What is a self-immolative spacer, and why is PAB used?
A4: A self-immolative spacer is a chemical moiety that spontaneously cleaves from the payload after the primary cleavage event (e.g., enzymatic cleavage of the Val-Cit bond). The p-aminobenzyl alcohol (PAB) spacer, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the unmodified drug.
Q5: Can the Boc protecting group be cleaved in plasma?
A5: While the primary concern is the cleavage of the peptide backbone, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions. While plasma is generally not acidic, localized acidic microenvironments or certain enzymatic activities could potentially lead to deprotection, although this is less commonly reported as a primary instability issue compared to peptide bond cleavage.
Quantitative Data Summary
The following table summarizes the stability of different linker constructs in plasma.
| Linker | Plasma Source | Key Enzyme | Stability Profile | Reference |
| Val-Cit-PAB | Mouse | Carboxylesterase 1C (Ces1C) | Unstable, premature drug release | |
| Val-Cit-PAB | Human | Neutrophil Elastase | Generally stable, but susceptible to cleavage | |
| Glu-Val-Cit (EVCit)-PAB | Mouse | Carboxylesterase 1C (Ces1C) | Highly stable |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
1. Materials:
-
This compound
-
Human or mouse plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar, stable compound)
-
Thermomixer or incubating water bath
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to the desired starting concentration (e.g., 10 µM).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the diluted compound to the plasma at a 1:1 ratio (v/v).
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate the plasma proteins.
-
Vortex the samples and incubate on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining this compound at each time point.
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining versus time and determine the half-life (t½) of the compound in plasma.
Protocol 2: Cathepsin B Cleavage Assay
This protocol verifies the intended cleavage of the Val-Cit linker by its target enzyme.
1. Materials:
-
This compound conjugated to a fluorescent reporter or drug molecule
-
Purified human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS or fluorescence plate reader
2. Procedure:
-
Prepare a stock solution of the this compound conjugate.
-
Activate cathepsin B by pre-incubating it in the assay buffer with DTT.
-
Prepare the reaction mixture by adding the conjugate to the activated cathepsin B solution in the assay buffer.
-
Incubate the mixture at 37°C.
-
At various time points, stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to monitor the disappearance of the parent conjugate and the appearance of the cleaved product, or by a fluorescence plate reader if a fluorogenic substrate is used.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Degradation pathways of Val-Cit-PAB in different biological environments.
References
- 1. This compound-PNP | Benchchem [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Val-Cit Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected Valine-Citrulline (Val-Cit) linkers, commonly used in the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Boc deprotection of a Val-Cit linker?
A1: The standard and most common method for the removal of a tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a Val-Cit linker is acidolysis using trifluoroacetic acid (TFA). The reaction is typically performed in a solution of TFA in a chlorinated solvent such as dichloromethane (DCM).
Q2: What are the potential side reactions during the Boc deprotection of Val-Cit linkers?
A2: Several side reactions can occur during the acidic deprotection of Boc-Val-Cit linkers:
-
Incomplete Deprotection: The deprotection reaction may not go to completion, leaving some of the Val-Cit linker still Boc-protected.
-
Diketopiperazine (DKP) Formation: The deprotected H-Val-Cit-PABC intermediate can undergo intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine. This is a significant side reaction for dipeptides, particularly those with less sterically hindered residues.
-
tert-Butylation: The tert-butyl cation (tBu+) generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic side chains. While Valine and Citrulline do not have highly nucleophilic side chains, other sensitive residues in a larger peptide sequence or the payload itself could be susceptible.
-
Hydrolysis of Labile Functional Groups: Although the peptide bond and the urea moiety of citrulline are generally stable to TFA, other acid-labile functional groups on the payload or other parts of the molecule may be cleaved under the deprotection conditions.
Q3: How can I monitor the progress of the Boc deprotection reaction?
A3: The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material (Boc-Val-Cit linker) and the appearance of the more polar deprotected product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of starting material remaining and the formation of the desired product and any side products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the starting material, the expected product, and any byproducts, aiding in their identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient concentration of TFA. 2. Short reaction time. 3. Low reaction temperature. 4. Steric hindrance around the Boc group. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM). 2. Extend the reaction time and monitor progress by HPLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C. 4. For sterically hindered substrates, a longer reaction time or a slightly higher concentration of TFA may be necessary. |
| Formation of Diketopiperazine (DKP) | 1. The deprotected dipeptide amine is prone to intramolecular cyclization. 2. Elevated temperatures can accelerate DKP formation. 3. The Val-Cit sequence may be susceptible to this side reaction. | 1. Use the deprotected Val-Cit linker immediately in the next coupling step to minimize the time the free amine is available for cyclization. 2. Perform the deprotection at 0°C to room temperature and avoid heating. 3. If DKP formation is significant, consider a strategy where the Val-Cit dipeptide is coupled to the payload before Boc deprotection. |
| Presence of Unknown Side Products (Confirmed by LC-MS) | 1. tert-Butylation: Alkylation of nucleophilic groups by the t-butyl cation. 2. Degradation of other functional groups: Other acid-labile groups in the molecule may not be stable to the TFA conditions. | 1. Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water. 2. If the payload or other parts of the molecule are acid-sensitive, consider using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative N-terminal protecting group that can be removed under non-acidic conditions. |
| Low Yield of Deprotected Product | 1. Loss of product during workup and purification. 2. Significant formation of side products (e.g., DKP). | 1. Optimize the workup procedure. If precipitating the product with ether, ensure the ether is cold and minimize the solubility of the product salt. 2. Address the specific side reaction using the troubleshooting steps above (e.g., add scavengers, use the product immediately). |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Val-Cit Linker
This protocol describes a standard procedure for the removal of the Boc group from a Val-Cit linker in solution phase using TFA.
Materials:
-
Boc-Val-Cit-PABC-Payload conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Val-Cit-PABC-Payload conjugate in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
(Optional) Add a scavenger such as TIS to a final concentration of 2.5-5% (v/v) to trap tert-butyl cations.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the subsequent reaction. Alternatively, for purification or isolation of the free amine: a. Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt. b. Isolate the precipitate by filtration or centrifugation. c. Wash the solid with cold diethyl ether to remove soluble impurities. d. Dry the product under vacuum.
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
This protocol outlines how to monitor the deprotection reaction using reverse-phase HPLC.
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction aliquots from Protocol 1
-
Quenching solution (e.g., a basic buffer or the initial mobile phase)
Procedure:
-
At various time points during the deprotection reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a quenching solution to neutralize the TFA.
-
Inject the quenched sample onto the HPLC system.
-
Run a suitable gradient to separate the starting material, product, and any byproducts (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Monitor the chromatogram at an appropriate wavelength (e.g., 220 nm).
-
Analyze the peak areas to determine the relative amounts of the starting material and product at each time point. This allows for the calculation of the reaction conversion over time.
Data Presentation
Table 1: Effect of TFA Concentration on Deprotection Efficiency (Illustrative Data)
| TFA Concentration (% in DCM) | Reaction Time (hours) | Conversion (%) | DKP Formation (%) | Notes |
| 20 | 2 | ~85 | < 2 | Slower reaction, may require longer time for full conversion. |
| 50 | 1 | > 98 | ~5 | Faster reaction, but potentially higher risk of DKP formation. |
| 95 | 0.5 | > 99 | ~8 | Very fast reaction, but may not be suitable for acid-sensitive substrates. |
Note: This data is illustrative and the optimal conditions should be determined experimentally for each specific substrate.
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Concentration (%) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5 | Traps tert-butyl cations, preventing tert-butylation of sensitive residues. |
| Water | 2.5 - 5 | Acts as a scavenger for tert-butyl cations. |
| Thioanisole | 2.5 - 5 | Scavenger for protecting groups like Trp(For) and helps prevent reattachment of other protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5 | A scavenger for various protecting groups, particularly useful for Cys-containing peptides. |
Visualizations
Caption: Experimental workflow for Boc deprotection of a Val-Cit linker.
Caption: Potential side reactions during Boc deprotection of Val-Cit linkers.
References
how to avoid epimerization in dipeptide linker synthesis
Welcome to the Technical Support Center for dipeptide linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the critical issue of epimerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of dipeptide linker synthesis, and why is it a significant concern?
A: Epimerization is an undesired side reaction during peptide synthesis where the stereochemistry at the α-carbon of an amino acid residue is inverted, converting an L-amino acid into a D-amino acid or vice versa.[1][2][3][4][5] This results in the formation of a diastereomeric impurity in your dipeptide linker. This is a major concern for several reasons:
-
Biological Activity: The three-dimensional structure of a peptide is crucial for its biological function, particularly in drug linkers where precise binding to targets is required. A change in stereochemistry can dramatically alter the linker's conformation, potentially reducing or completely abolishing the efficacy of the final drug conjugate.
-
Purification Challenges: The epimerized product and the desired dipeptide are diastereomers with very similar physicochemical properties. This makes their separation by standard chromatographic techniques, such as reverse-phase HPLC, extremely difficult and often leads to significant yield loss.
-
Regulatory Scrutiny: For therapeutic applications, the presence of epimeric impurities is a critical quality attribute that is closely monitored by regulatory agencies. High levels of such impurities can hinder the progression of a drug candidate.
Q2: What are the primary causes of epimerization during the coupling step of dipeptide synthesis?
A: Epimerization during peptide coupling is primarily caused by two mechanisms:
-
Oxazolone Formation: The most predominant pathway involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the other amino acid can occur from either face of the planar intermediate, resulting in a mixture of diastereomers.
-
Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, forming a carbanion. Reprotonation of this planar intermediate can lead to the formation of the epimerized product.
Several factors can exacerbate epimerization, including the choice of coupling reagents, bases, solvents, and reaction temperature.
Q3: Which amino acids are more susceptible to epimerization?
A: The susceptibility of an amino acid to epimerization is influenced by its side chain. Amino acids with electron-withdrawing groups in their side chains are more prone to epimerization because these groups increase the acidity of the α-proton. Examples include:
-
Phenylglycine: The aromatic ring stabilizes the intermediate carbanion through resonance.
-
Cysteine and Serine: The electron-withdrawing nature of the protected sulfhydryl and hydroxyl groups, respectively, increases the acidity of the α-proton.
-
Histidine: The imidazole side chain can also promote epimerization.
Sterically hindered amino acids like valine and isoleucine can also be more prone to epimerization, especially in polar solvents.
Troubleshooting Guide
Problem: My final dipeptide linker shows a significant amount of the undesired diastereomer upon chiral HPLC analysis.
This troubleshooting guide will help you identify the potential sources of epimerization in your synthesis and provide strategies to minimize it.
Review Your Coupling Reagents and Additives
The choice of coupling reagent and the use of additives are critical in suppressing epimerization.
Possible Cause: Use of a highly activating coupling reagent without an appropriate additive.
Solution:
-
Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation. HOAt is generally more effective than HOBt in suppressing epimerization.
-
Choose Appropriate Coupling Reagents: Consider using uronium or phosphonium salt-based coupling reagents, which are known for their efficiency and ability to suppress epimerization when used correctly.
| Coupling Reagent | Additive | General Recommendation |
| Carbodiimides | ||
| DCC, DIC | HOBt, HOAt | Use of an additive is mandatory to minimize epimerization. |
| EDC | HOBt, HOAt | Water-soluble carbodiimide; also requires an additive. |
| Uronium/Aminium Salts | ||
| HBTU, TBTU | HOBt (intrinsic) | Effective, but can still lead to epimerization under strongly basic conditions. |
| HATU | HOAt (intrinsic) | Generally considered superior to HBTU in suppressing epimerization, especially for hindered couplings. |
| COMU | OxymaPure | A newer generation coupling reagent with high efficiency and low epimerization potential. |
| Phosphonium Salts | ||
| PyBOP | HOBt (intrinsic) | Effective, but the byproduct HMPA is carcinogenic. |
Evaluate the Base Used in the Reaction
The choice and amount of base can significantly impact the extent of epimerization.
Possible Cause: Use of a strong, sterically unhindered base.
Solution:
-
Use a Sterically Hindered Base: Opt for sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less likely to abstract the α-proton due to steric hindrance.
-
Control the Stoichiometry: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. Typically, one equivalent of base is used for amino acid salts, and two equivalents for the coupling reaction itself.
-
Avoid Excess Base: An excess of base will increase the rate of both oxazolone formation and direct α-proton abstraction.
Optimize Reaction Conditions: Solvent and Temperature
The reaction environment plays a crucial role in controlling epimerization.
Possible Cause: Use of a polar aprotic solvent at elevated temperatures.
Solution:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) can promote epimerization. If possible, consider less polar solvents like dichloromethane (DCM) or mixtures thereof, provided your starting materials are soluble.
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) is a highly effective strategy to suppress epimerization. While this may slow down the reaction rate, it significantly reduces the rate of the epimerization side reaction.
| Parameter | Condition Prone to Epimerization | Recommended Condition |
| Temperature | Room temperature or elevated | 0 °C to room temperature |
| Solvent | Polar aprotic (e.g., DMF) | Less polar (e.g., DCM) or mixtures |
Experimental Protocols
Protocol 1: General Procedure for Dipeptide Coupling with Minimized Epimerization
This protocol provides a general guideline for coupling two amino acids in solution phase while minimizing the risk of epimerization.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or its hydrochloride/trifluoroacetate salt)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Stirring plate and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: If the C-protected amino acid is a salt, add DIEA (1.0 eq.) and stir for 10 minutes. Then, add an additional amount of DIEA (2.0 eq.).
-
Addition of Coupling Reagent: Add the coupling reagent (e.g., HATU, 1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Epimerization by Chiral HPLC (Indirect Method)
This protocol describes the analysis of a dipeptide for epimerization using Marfey's reagent followed by standard reverse-phase HPLC.
Materials:
-
Dipeptide sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
1 M Sodium bicarbonate solution
-
Acetone
-
2 M Hydrochloric acid
-
HPLC system with a C18 column
Methodology:
-
Hydrolysis (if necessary): If analyzing the constituent amino acids, hydrolyze the dipeptide using 6 M HCl at 110 °C for 24 hours. Then, dry the hydrolysate completely.
-
Derivatization:
-
Dissolve the dipeptide sample (or the dried hydrolysate) in 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute the diastereomeric derivatives using a suitable gradient of acetonitrile and water (both containing 0.1% TFA).
-
Monitor the elution at a wavelength of 340 nm.
-
-
Data Analysis: The L-D and D-L diastereomers will have different retention times from the L-L and D-D diastereomers. Integrate the peak areas to quantify the extent of epimerization.
Visual Guides
Caption: Mechanism of epimerization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing epimerization.
Caption: Decision tree for selecting optimal coupling conditions.
References
refining cathepsin B cleavage conditions for consistent payload release
Welcome to the technical support center for refining cathepsin B cleavage conditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and efficient payload release from cathepsin B-cleavable conjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cathepsin B activity?
A1: Cathepsin B activity is highly dependent on pH. The optimal pH for its enzymatic activity is in the acidic range, typically between 4.5 and 6.2.[1][2][3] At neutral pH (around 7.4), its activity is significantly reduced, which helps prevent premature drug release in systemic circulation.[1][] For in vitro assays, a pH of 5.0 to 6.0 is commonly used.
Q2: What are the common peptide sequences cleaved by cathepsin B in ADC linkers?
A2: Cathepsin B commonly recognizes and cleaves specific dipeptide sequences in ADC linkers. The most widely used sequence is Valine-Citrulline (Val-Cit). Another common dipeptide is Valine-Alanine (Val-Ala). These sequences are designed to be stable in circulation but efficiently cleaved by cathepsin B within the lysosomal compartment of tumor cells.
Q3: Why is a reducing agent, like DTT, necessary in the assay buffer?
A3: Cathepsin B is a cysteine protease, and its catalytic activity depends on a cysteine residue in the active site being in a reduced state. A reducing agent, such as Dithiothreitol (DTT), is included in the assay buffer to maintain this reduced state and ensure optimal enzyme activity.
Q4: What are some common inhibitors of cathepsin B?
A4: Several classes of molecules can inhibit cathepsin B activity. E-64 is a well-known irreversible inhibitor of cysteine proteases, including cathepsin B. Other specific inhibitors include CA-074 and its cell-permeable methyl ester derivative, CA-074 Me. Leupeptin is a reversible inhibitor of both serine and cysteine proteases, including cathepsin B. It is crucial to be aware of potential inhibitors in your experimental setup, as they can significantly impact cleavage efficiency.
Q5: How stable is cathepsin B under typical assay conditions?
A5: The stability of cathepsin B is influenced by both pH and temperature. The enzyme is more stable at an acidic pH (around 6.0) than at a neutral pH (7.0 and above). Pre-incubation studies have shown that cathepsin B retains over 50% of its activity after one hour at both room temperature (27°C) and 37°C at both acidic (pH 4.6) and neutral (pH 7.2) conditions, though stability decreases with longer incubation times. For consistent results, it is advisable to prepare fresh enzyme solutions and minimize prolonged incubations at neutral pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no payload release | Suboptimal pH of the reaction buffer. Cathepsin B activity is significantly lower at neutral pH. | Verify the pH of your assay buffer and adjust it to the optimal range for cathepsin B (pH 4.5-6.0). |
| Inactive enzyme. The cysteine residue in the active site may be oxidized. | Ensure the presence of a reducing agent like DTT (typically 1-5 mM) in your assay buffer to maintain the enzyme in its active, reduced state. | |
| Presence of inhibitors. Your sample or reagents may contain known or unknown cathepsin B inhibitors. | Review all components of your reaction for potential inhibitors. If suspected, perform a control experiment with a known cathepsin B substrate and inhibitor (e.g., E-64) to confirm. | |
| Incorrect enzyme concentration. Insufficient enzyme will lead to slow or incomplete cleavage. | Titrate the cathepsin B concentration to find the optimal enzyme-to-substrate ratio for your specific conjugate. | |
| Inconsistent payload release between experiments | Variability in enzyme activity. Repeated freeze-thaw cycles or improper storage can degrade the enzyme. | Aliquot the cathepsin B stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. |
| Inconsistent incubation times or temperatures. | Strictly adhere to the established protocol for incubation time and temperature. Use a calibrated incubator. | |
| Buffer preparation inconsistencies. Minor variations in pH or component concentrations can affect enzyme activity. | Prepare a large batch of assay buffer to be used across multiple experiments to ensure consistency. | |
| High background signal or premature payload release | Contamination with other proteases. The cathepsin B preparation may be impure. | Use a highly purified, recombinant cathepsin B. Consider including a cocktail of inhibitors for other protease classes as a control. |
| Instability of the linker-payload. The linker itself might be unstable under the assay conditions (e.g., pH). | Perform a control experiment without cathepsin B to assess the intrinsic stability of your ADC in the assay buffer. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric)
This protocol is for determining cathepsin B activity using a fluorogenic substrate, such as Z-Arg-Arg-AMC.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Peptide Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 25 mM MES, 0.02% Brij-35, pH 5.0)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Dilute the cathepsin B stock to 10 µg/mL in Activation Buffer. Incubate at room temperature for 15 minutes.
-
Working Enzyme Solution: Further dilute the activated cathepsin B to 0.1 µg/mL in Assay Buffer.
-
Substrate Preparation: Prepare the fluorogenic substrate solution at 80 µM in Assay Buffer.
-
Reaction Setup: In a black 96-well plate, add 50 µL of the working enzyme solution to each well. Include a substrate blank containing 50 µL of Assay Buffer without the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 80 µM substrate solution to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence in kinetic mode for at least 5 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Data Analysis: Calculate the rate of cleavage from the slope of the linear portion of the fluorescence versus time plot.
Protocol 2: In Vitro ADC Payload Release Assay (LC-MS/MS)
This protocol is for quantifying the release of a payload from an ADC upon incubation with cathepsin B.
Materials:
-
ADC with a cathepsin B-cleavable linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)
-
Quench Solution (e.g., Acetonitrile with an internal standard)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare ADC Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare Enzyme Solution: Prepare the cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
Reaction Setup: In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench Reaction: At each time point, stop the reaction by adding the quench solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Calculate the percentage of payload release at each time point.
Data Presentation
Table 1: pH Optima for Cathepsin B Activity with Different Substrates
| Substrate | Optimal pH | Reference |
| Z-Arg-Arg-pNA | ~5.6 | |
| Z-Arg-Arg-NHMec | 6.2 | |
| Z-Phe-Arg-NHMec | 5.2 | |
| Z-VR-AMC | 5.0 | |
| Z-RR-AMC | 6.2 | |
| Abz-GIVRAK(Dnp)-OH | 5.4 | |
| Z-Nle-Lys-Arg-AMC | 5.5-6.5 |
Table 2: Comparison of Cathepsin B-Cleavable Dipeptide Linkers
| Linker | Relative Cleavage Rate | Key Features | Reference |
| Val-Cit | Benchmark | High cleavage efficiency by cathepsin B, widely used in approved ADCs. | |
| Val-Ala | ~50% of Val-Cit | Lower hydrophobicity, which can reduce ADC aggregation. | |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated enzyme) | Very rapid cleavage by isolated cathepsin B. |
Visual Guides
Caption: Workflow for an in vitro ADC cleavage assay.
Caption: Mechanism of cathepsin B-mediated payload release from an ADC.
References
Technical Support Center: Optimization of Purification Methods for Boc-Val-Cit-PAB ADCs
Welcome to the technical support center for the optimization of purification methods for Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Cit-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed during the purification of this compound ADCs?
A1: The main impurities to target for removal during the purification process include:
-
Unconjugated Monoclonal Antibody (mAb): The starting antibody that has not been conjugated with the linker-payload.
-
Excess Free Linker-Payload: Unreacted this compound-drug molecules.
-
Aggregates: High molecular weight species of the ADC that can form due to the hydrophobicity of the linker-payload.[]
-
Drug-to-Antibody Ratio (DAR) Variants: A heterogeneous mixture of ADCs with different numbers of drugs conjugated to the antibody. The goal is often to isolate a specific DAR species or a narrow range of DARs.
-
Residual Solvents and Reagents: Small molecules from the conjugation reaction, such as organic solvents (e.g., DMSO).[]
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A2: A multi-step chromatographic approach is typically required for effective purification:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species based on their DAR values. The hydrophobicity of the this compound linker allows for the separation of unconjugated mAb (least hydrophobic) from ADCs with increasing DAR values (more hydrophobic).[2][3]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and can also be effective for removing residual small molecule impurities.
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is useful for removing aggregates and other charge-related impurities. It can also be used to separate charge variants of the ADC.
-
Tangential Flow Filtration (TFF): TFF is often employed for buffer exchange and to remove unconjugated small molecules and solvents before and after chromatographic steps.
Q3: How does the this compound linker specifically influence the purification strategy?
A3: The this compound linker has distinct characteristics that impact purification:
-
Hydrophobicity: The valine-citrulline dipeptide and the PAB (p-aminobenzyl alcohol) spacer contribute to the overall hydrophobicity of the linker-payload. This property is exploited in HIC for DAR separation.
-
Cleavability: The Val-Cit component is designed to be cleaved by cathepsin B, an enzyme found in lysosomes. While this is crucial for the ADC's mechanism of action, the stability of the linker during the purification process must be considered to prevent premature drug release.
-
Boc Protecting Group: The Boc (tert-butyloxycarbonyl) group protects the terminal amine. Its presence can influence the overall charge and hydrophobicity of the linker-payload.
Troubleshooting Guide
Problem 1: Low Yield of Purified ADC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| ADC Precipitation During HIC Loading | The high salt concentration required for HIC binding can sometimes cause aggregation and precipitation of the ADC. Solution: Perform a solubility screening to determine the optimal salt concentration for your specific ADC. This can be done by titrating the ADC solution with a high salt buffer and monitoring for precipitation. |
| Product Loss During Chromatography | The desired ADC species may be eluting in the wash steps or not eluting from the column at all. Solution: Analyze the flow-through and wash fractions for the presence of your ADC. Optimize the binding and elution conditions (e.g., salt concentration for HIC, pH for IEX, gradient slope) to ensure selective binding and elution of the target ADC. |
| Overly Aggressive Purification Steps | Attempting to achieve very high purity in a single step can lead to significant product loss. Solution: Employ a multi-step purification strategy. Use milder elution conditions and consider collecting broader fractions initially, followed by a polishing step to remove remaining impurities. |
| Linker-Payload Instability | The linker may be cleaving during the purification process, leading to a loss of intact ADC. Solution: Ensure that the pH and temperature of the buffers used are within the stability range of the Val-Cit linker. Minimize the duration of the purification process where possible. |
Problem 2: High Levels of Aggregates in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Increased Hydrophobicity | The conjugation of the hydrophobic this compound linker-payload increases the propensity for aggregation. Solution: Optimize the conjugation reaction to achieve a lower average DAR, as higher DAR species are generally more prone to aggregation. Consider the use of formulation excipients that can help to reduce aggregation. |
| Unfavorable Buffer Conditions | The pH of the buffer being too close to the isoelectric point (pI) of the ADC can reduce its solubility and promote aggregation. Solution: Perform a buffer screening study to identify a pH that maintains the stability and solubility of your ADC. |
| Inefficient SEC | The SEC column may not be adequately resolving the monomeric ADC from the aggregates. Solution: Ensure the SEC column is appropriate for the size of your ADC and its aggregates. Optimize the mobile phase composition; for some ADCs, the addition of a small amount of organic solvent to the mobile phase can help to reduce non-specific interactions with the column matrix and improve resolution. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of the purified ADC can induce aggregation. Solution: Aliquot the purified ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Problem 3: Poor Resolution of DAR Species in HIC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inappropriate HIC Resin | The hydrophobicity of the HIC resin (e.g., Butyl, Phenyl) may not be optimal for separating the DAR species of your specific ADC. Solution: Screen different HIC columns with varying ligand types and densities to find the one that provides the best selectivity. |
| Suboptimal Elution Gradient | A steep elution gradient may not provide sufficient resolution to separate species with small differences in hydrophobicity. Solution: Employ a shallower gradient during the elution phase of the HIC method. This will increase the retention time and improve the separation between different DAR species. |
| Incorrect Salt Concentration in Mobile Phase | The type and concentration of salt in the mobile phase significantly impact the hydrophobic interactions. Solution: Ammonium sulfate is a commonly used salt in HIC. Optimize the starting and ending concentrations of the salt in your gradient to achieve the desired separation. |
Quantitative Data Summary
Table 1: Typical Yield and Purity in ADC Purification Steps
| Purification Step | Parameter | Typical Value | Reference |
| Tangential Flow Filtration (TFF) | Yield | > 90% | |
| Hydrophobic Interaction Chromatography (HIC) | Yield (Target DAR Species) | 70-85% | |
| Purity (Aggregate Removal) | > 99% | ||
| Size Exclusion Chromatography (SEC) | Aggregate Removal | To < 1% | |
| Ion Exchange Chromatography (IEX) | Aggregate Removal | To < 0.1% | |
| Overall Process | Yield | ~70% |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: A HIC column with appropriate hydrophobicity (e.g., Phenyl or Butyl).
-
Mobile Phase A: High salt buffer (e.g., 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., a mixture of A and B to achieve the desired initial salt concentration).
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial mobile phase conditions.
-
Injection: Load the prepared sample onto the column.
-
Elution: Apply a linear gradient from the initial salt concentration to 100% Mobile Phase B over a suitable number of CVs (e.g., 30 CVs) to elute the different DAR species. Unconjugated mAb will elute first, followed by ADCs with increasing DAR.
-
Detection: Monitor the elution profile at 280 nm.
Protocol 2: SEC for Aggregate Removal
-
Column: A size exclusion column with a fractionation range suitable for monoclonal antibodies (e.g., 300 Å pore size).
-
Mobile Phase: A buffer that promotes the native state of the ADC and minimizes non-specific interactions (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8).
-
Flow Rate: A flow rate that allows for efficient separation without excessive backpressure (e.g., 0.5 - 1.0 mL/min).
-
Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.
-
Injection: Inject the ADC sample.
-
Elution: Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the separation of aggregates, monomer, and any fragments.
-
Detection: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Boc-Val-Cit-PAB and Val-Ala Linkers in ADC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugate (ADC) development, the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for enzymatic cleavage within the target tumor cell. This guide provides a detailed, data-driven comparison of two cornerstone dipeptide linkers: the well-established Valine-Citrulline (Val-Cit) linker, often used with a Boc-protected N-terminus and a p-aminobenzyl carbamate (PAB) spacer, and the increasingly utilized Valine-Alanine (Val-Ala) linker.
Mechanism of Action: Cathepsin B-Mediated Payload Release
Both Val-Cit-PAB and Val-Ala linkers operate on a similar principle.[1][2][] They are designed to be stable in the systemic circulation but are substrates for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[4]
The process begins when the ADC binds to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome. Inside the lysosome, the acidic environment and high concentration of active proteases, such as Cathepsin B, facilitate the cleavage of the dipeptide sequence between the citrulline or alanine and the PAB spacer. This initial cleavage triggers a rapid, self-immolative 1,6-elimination of the PAB spacer, which in turn releases the unmodified, active cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.
Quantitative Performance Comparison
The choice between Val-Cit and Val-Ala linkers involves critical trade-offs in stability, physicochemical properties, and ultimately, therapeutic performance. The following tables summarize key experimental data from comparative studies.
Table 1: Plasma Stability of Val-Cit vs. Val-Ala Linker-Containing ADCs
| Parameter | Val-Cit Linker | Val-Ala Linker | Significance for ADC Development |
| Stability in Human Plasma | High (Half-life > 230 days reported) | High | Both linkers demonstrate excellent stability in human plasma, which is crucial for minimizing premature payload release and off-target toxicity in clinical settings. |
| Stability in Mouse Plasma | Low (Susceptible to cleavage by Carboxylesterase 1C) | High (More resistant to mouse carboxylesterases) | Val-Cit's instability in mouse models complicates preclinical efficacy and toxicology studies, potentially requiring specialized models or linker modifications. Val-Ala's stability offers a more straightforward path for preclinical evaluation. |
| Premature Payload Release (in vivo, mouse) | Detectable premature cleavage | Significantly lower premature cleavage | Higher stability of the Val-Ala linker in mice can lead to a better therapeutic window in preclinical studies. |
Table 2: Physicochemical and In Vitro Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Significance for ADC Development |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The lower hydrophobicity of Val-Ala reduces the propensity for ADC aggregation, especially with hydrophobic payloads and at high Drug-to-Antibody Ratios (DARs). |
| Max Achievable DAR | Limited (DAR 3-4), aggregation issues at higher DARs | Higher (DAR up to 7.4 reported with limited aggregation) | Val-Ala allows for the development of more potent ADCs with higher, more homogeneous drug loading, which can enhance efficacy. |
| Cathepsin B Cleavage Rate | Faster | Slower than Val-Cit, but generally sufficient for efficacy | While Val-Cit's faster cleavage might offer rapid payload release, Val-Ala's rate is typically adequate for potent anti-tumor activity. The Val-Cit linker can be over 80% digested within 30 minutes in human liver lysosomes. |
| In Vitro Cytotoxicity (IC50) | Potent | Potent (Similar activity to Val-Cit in many studies) | Both linkers can produce highly potent ADCs, with the ultimate cytotoxicity often being more dependent on the payload and target antigen expression. |
Key Considerations for ADC Development
Val-Cit-PAB:
-
Strengths: It is a well-established and clinically validated linker, featured in approved ADCs like Adcetris® (Brentuximab Vedotin). Its rapid cleavage by Cathepsin B may be beneficial for fast payload release.
-
Weaknesses: The primary drawback is its instability in rodent plasma, which complicates preclinical evaluation. Its higher hydrophobicity can lead to aggregation issues when trying to achieve high DARs, particularly with lipophilic payloads.
Val-Ala:
-
Strengths: The key advantage of the Val-Ala linker is its lower hydrophobicity, which allows for the creation of more homogeneous ADCs with higher DARs and reduced aggregation. This is especially valuable when working with highly lipophilic payloads like PBD dimers. Its stability in mouse plasma simplifies preclinical in vivo studies.
-
Weaknesses: The cleavage rate by Cathepsin B is slower compared to Val-Cit, though this has not generally been found to limit its efficacy.
Experimental Protocols
Accurate evaluation of ADC linker performance is paramount. Below are outlines of key experimental methodologies.
In Vitro Plasma Stability Assay
-
Objective: To assess the rate of drug deconjugation from the ADC in plasma.
-
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma proteins, often using immuno-affinity capture (e.g., Protein A beads).
-
Quantify the amount of intact ADC and/or released payload.
-
-
Quantification Techniques:
-
ELISA: Can be used to measure total antibody and antibody-conjugated drug concentrations. The difference indicates the level of deconjugation.
-
LC-MS/MS: A highly sensitive method to quantify the free payload that has been prematurely released into the plasma.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.
-
In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer treatments, typically via intravenous injection.
-
Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
Analyze the data by comparing tumor growth inhibition across the different treatment groups.
-
References
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the two primary categories of ADC linkers—cleavable and non-cleavable—supported by experimental data, detailed methodologies, and visual diagrams to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, plays a pivotal role in the therapeutic index of an ADC.[1][2] It dictates the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the overall efficacy and safety profile of the therapeutic.[2][3] The fundamental distinction between these linker types lies in their payload release strategy.[4] Cleavable linkers are engineered to release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody. This difference has profound implications for an ADC's mechanism of action, pharmacokinetic properties, and clinical utility.
Quantitative Performance Data: A Head-to-Head Comparison
The selection of a linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not Specified |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) |
| Trastuzumab-MCC-DM1 | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not Specified |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
| ADC Configuration | Xenograft Model | Treatment Dose | Tumor Growth Inhibition (TGI) |
| Cleavable Linker ADC (vc-MMAE) | Granta 519 | 5 mg/kg | Dramatic reduction in tumor volume (6/6 complete responses) |
| Non-cleavable Linker ADC | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
| Cleavable Linker ADC (Exatecan-based) | NCI-N87 | 1.25 and 2.5 mg/kg | Significant tumor growth inhibitory effects |
| Linker Type | Example Chemistry | Plasma Half-life (t1/2) | Key Stability Features |
| Cleavable | |||
| Hydrazone | Phenylketone-derived | ~2 days in human and mouse plasma | Acid-labile, less stable in circulation. |
| Silyl ether | - | >7 days in human plasma | More stable acid-cleavable alternative. |
| Carbonate | - | ~36 hours | Acid-cleavable. |
| Non-cleavable | |||
| Thioether (SMCC) | - | Generally longer than cleavable linkers | High plasma stability. |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Mechanisms of Action: Visualizing the Pathways
The distinct payload release mechanisms of cleavable and non-cleavable linkers are central to their differential activities.
Cleavable Linker Mechanism
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within tumor cells. These triggers can include proteases (e.g., Cathepsin B), acidic pH, or a high concentration of reducing agents like glutathione. A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linker Mechanism
ADCs with non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload. This process results in the payload being attached to the linker and an amino acid residue from the antibody. This charged metabolite is generally membrane-impermeable, which limits the bystander effect but can lead to a better safety profile due to increased plasma stability and reduced off-target toxicity.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and incubate with shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the dose-response curve.
In Vivo Efficacy Study in a Xenograft Model
This assay evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line (antigen-positive)
-
ADC, vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot mean tumor volume versus time for each treatment group and calculate the tumor growth inhibition (TGI) as a percentage.
Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC
-
Plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Reagents for protein precipitation (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins to separate the free payload from the ADC and plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated LC-MS/MS method.
-
Data Analysis: Quantify the concentration of the released payload at each time point and calculate the percentage of drug release over time to determine the linker's stability.
Conclusion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic's efficacy and safety profile. Cleavable linkers offer the potential for a potent "bystander effect," which is advantageous for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, conversely, generally exhibit greater stability, leading to a more favorable safety profile and a wider therapeutic window, but their efficacy is restricted to antigen-positive cells. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy for a given therapeutic application. This guide provides a foundational framework for researchers to make informed decisions in the rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Val-Cit Linker Cleavage: Validating Cathepsin B as the Primary Enzymatic Driver
A Comparative Guide for Researchers and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its selective cleavage within the lysosomal compartment of cancer cells. This targeted release of cytotoxic payloads is primarily attributed to the enzymatic activity of cathepsin B, a lysosomal cysteine protease often upregulated in tumors. This guide provides a comprehensive comparison of cathepsin B's role in Val-Cit linker cleavage against other potential enzymes, supported by experimental data and detailed protocols to inform ADC design and validation.
The Central Role of Cathepsin B in Val-Cit Cleavage
The Val-Cit linker's efficacy is rooted in its design as a substrate for proteases prevalent in the tumor microenvironment and intracellular vesicles. Cathepsin B, with its heightened activity in the acidic milieu of lysosomes (pH 4.5-5.5), is the principal enzyme responsible for hydrolyzing the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer.[1][2] This cleavage initiates a cascade that leads to the release of the active drug.[3] The preference of cathepsin B for this dipeptide is driven by favorable interactions within its active site, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.[3]
While cathepsin B is the primary actor, it is crucial to recognize that it is not the sole enzyme capable of processing the Val-Cit linker. Research, including gene knockout and inhibitor studies, has revealed that other lysosomal cysteine proteases such as cathepsin L, S, and F also contribute to its cleavage.[3] This enzymatic redundancy can be advantageous, potentially mitigating the development of resistance to ADCs due to the loss of a single protease.
Comparative Enzymatic Performance
The efficiency of enzymatic cleavage is a critical determinant of an ADC's therapeutic index. Quantitative kinetic data underscores the proficiency of cathepsin B in processing the Val-Cit linker compared to other dipeptide sequences.
| Peptide Linker | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ |
| Data sourced from BenchChem Application Notes. Note: These values were obtained using model substrates and may vary depending on the specific ADC construct and experimental conditions. |
The data clearly illustrates that while cathepsin B can cleave other dipeptide linkers, the Val-Cit sequence exhibits a superior catalytic efficiency (k_cat_/K_m_), validating its widespread use. The Val-Ala linker, for instance, is cleaved at approximately half the rate of the Val-Cit linker.
Beyond Cathepsins: Alternative Cleavage Pathways and Stability Concerns
A comprehensive validation of the Val-Cit linker necessitates an understanding of its susceptibility to other enzymes outside the lysosomal compartment, which can lead to premature drug release and off-target toxicity.
Human Neutrophil Elastase: This serine protease, found in neutrophils, has been shown to cleave the Val-Cit linker, potentially contributing to dose-limiting toxicities such as neutropenia and thrombocytopenia observed with some Val-Cit-containing ADCs.
Mouse Carboxylesterase 1C (Ces1C): A significant challenge in the preclinical evaluation of Val-Cit-based ADCs is their instability in mouse plasma due to cleavage by the carboxylesterase Ces1C. This necessitates the use of Ces1C knockout mouse models for more accurate preclinical assessments. Notably, the Val-Cit linker demonstrates high stability in human plasma, where the homologous enzyme does not exhibit the same activity.
Legumain: In the quest for more specific linker-enzyme pairs, asparagine-containing linkers have been developed that are cleaved by legumain, another lysosomal protease overexpressed in some cancers. These linkers have shown comparable potency to Val-Cit ADCs and are not susceptible to cleavage by neutrophil elastase.
| Linker | Key Alternative Cleaving Enzyme(s) | Implication |
| Val-Cit | Human Neutrophil Elastase, Mouse Ces1C | Potential for off-target toxicity (neutropenia); instability in preclinical mouse models. |
| Asn-Asn, Gln-Asn | Legumain | Alternative tumor-specific cleavage strategy; stable against neutrophil elastase. |
| cBu-Cit | Cathepsin B (enhanced specificity) | Reduced cleavage by other cathepsins, potentially improving the therapeutic window. |
Visualizing the Pathways and Processes
Caption: ADC internalization and payload release via Cathepsin B cleavage.
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This assay is fundamental for quantifying the rate of drug release from a Val-Cit linker-containing ADC upon incubation with purified cathepsin B.
Objective: To determine the kinetic parameters (e.g., cleavage rate, half-life) of an ADC's Val-Cit linker in the presence of recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS). Prepare the cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 20 nM).
-
Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed assay buffer to a final concentration in the micromolar range (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the quench solution to the aliquot.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Interpretation: Calculate the cleavage rate and the half-life of the linker under these conditions.
Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix, which is crucial for predicting its in vivo behavior.
Objective: To evaluate the stability of the Val-Cit linker in plasma and determine the extent of premature payload release.
Materials:
-
ADC with Val-Cit linker
-
Human plasma (or mouse plasma for preclinical studies)
-
Incubator (37°C)
-
Analytical system (e.g., ELISA, LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of the ADC.
-
Incubation: Add the ADC to the plasma at a defined concentration. Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sampling: At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
-
Analysis: Analyze the samples to determine the concentration of the intact ADC. This can be performed using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).
-
Data Interpretation: Plot the percentage of intact ADC over time to determine the stability of the linker in plasma.
Conclusion
The Val-Cit dipeptide linker remains a robust and effective tool in ADC development, with cathepsin B serving as its primary and highly efficient cleavage enzyme within the lysosomal compartment. While the existence of alternative cleavage pathways by other cathepsins may offer a therapeutic advantage against resistance, the susceptibility of the Val-Cit linker to enzymes like human neutrophil elastase and mouse Ces1C presents challenges that must be carefully considered during preclinical and clinical development. The experimental protocols outlined provide a framework for the rigorous validation of linker stability and cleavage kinetics, which are paramount for the design of safe and efficacious antibody-drug conjugates. As the field advances, novel linkers with enhanced specificity and stability will continue to emerge, further refining the targeted delivery of cancer therapeutics.
References
A Head-to-Head Comparison of Dipeptide Linkers for Payload Release in Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index for an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. This guide provides an objective, data-driven comparison of these two linkers to inform the rational design of next-generation ADCs.
Both Val-Cit and Val-Ala linkers are designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is preferentially released within the cancer cell, minimizing systemic toxicity.[2] Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the enzymatic cleavage of the dipeptide linker, leading to the release of the active payload.[3] A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is commonly placed between the dipeptide and the drug to ensure the release of the unmodified, fully active cytotoxic agent following cleavage.[3]
While both linkers have demonstrated preclinical and clinical success, they exhibit key differences in their physicochemical and pharmacokinetic properties that can significantly impact ADC performance.
Quantitative Performance Comparison
The selection between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |
| Plasma Half-life | ~4.6 hours | More stable than Val-Cit, but specific half-life data is limited in direct comparative studies. | Mouse | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability and challenges in preclinical evaluation. |
| Plasma Stability | Stable (Half-life > 230 days reported in one study) | Stable | Human | Both linkers exhibit high stability in human plasma, a critical feature for clinical translation. |
| Payload Loss (in mouse plasma) | >95% loss of conjugated payload after 14 days | Significantly more stable than Val-Cit, with minimal payload loss observed in some studies. | Mouse | Highlights the challenge of using Val-Cit linkers in preclinical mouse models. |
Table 1: Plasma Stability of Val-Cit vs. Val-Ala Linker-Containing ADCs
| Parameter | Val-Cit Linker | Val-Ala Linker | Method |
| Relative Cleavage Rate | ~2x | 1x | Isolated Cathepsin B Assay |
| Half-life of ADC with Cathepsin B | ~4.6 hours | Estimated ~9.2 hours | In vitro enzymatic assay |
Table 2: Cathepsin B Cleavage Efficiency
| Antibody | Payload | Cell Line | Val-Cit ADC IC50 (pmol/L) | Val-Ala ADC IC50 (pmol/L) |
| Trastuzumab | MMAE | HER2+ cell line | 14.3 | 92 |
Table 3: In Vitro Cytotoxicity of ADCs
| Property | Val-Cit Linker | Val-Ala Linker | Impact on ADC Development |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The lower hydrophobicity of Val-Ala is a significant advantage, particularly when conjugating lipophilic payloads, as it can reduce aggregation. |
| Aggregation | Prone to aggregation at high Drug-to-Antibody Ratios (DARs). An increase of 1.80% in the dimeric peak was observed at a DAR of ~7. | Less aggregation, allowing for higher DARs. No obvious increase in the dimeric peak was observed at a DAR of ~7. | Val-Ala linkers can lead to more potent and homogeneous ADCs, especially with hydrophobic payloads or when high DARs are desired. |
Table 4: Physicochemical Properties and Drug-to-Antibody Ratio (DAR)
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the intracellular payload release mechanism for dipeptide linker-based ADCs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for Val-Cit/Ala linker-based ADCs.
Caption: A typical experimental workflow for evaluating ADC linker performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit or Val-Ala linker
-
Recombinant human cathepsin B
-
Activation Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.0)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Activate Cathepsin B: Pre-incubate recombinant cathepsin B in Activation Buffer with DTT (e.g., 2 mM) for 15 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, add the ADC to the Assay Buffer to a final concentration of 10-50 µM.
-
Initiate Reaction: Add the activated cathepsin B to the ADC solution to initiate the cleavage reaction. A typical enzyme concentration is 10-50 nM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of cold quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate. For kinetic analysis, perform the assay at various substrate concentrations to determine KM and kcat.
In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma.
Materials:
-
ADC with Val-Cit or Val-Ala linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma sample.
-
Capture ADC: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash: Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute: Elute the ADC from the affinity matrix using the elution buffer and immediately neutralize the eluate.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with Val-Cit or Val-Ala linker
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100-150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Conclusion
The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific goals of the ADC development program.
Val-Cit remains a robust and well-validated choice, with a long history of clinical use. Its faster cleavage rate by cathepsin B may be advantageous for rapid payload release. However, its higher hydrophobicity can lead to aggregation issues, particularly with lipophilic payloads or at high DARs. Furthermore, its instability in mouse plasma presents a significant challenge for preclinical evaluation.
Val-Ala offers a significant advantage in its lower hydrophobicity, which can mitigate aggregation, allowing for the development of ADCs with higher DARs and improved manufacturing feasibility. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release. Its improved stability in mouse plasma also facilitates more reliable preclinical assessment.
Ultimately, the optimal linker selection requires empirical testing of both Val-Cit and Val-Ala linkers with the specific antibody and payload of interest to maximize the therapeutic potential of the ADC.
References
in vivo stability comparison of different ADC linkers
An In-Depth Comparison of ADC Linker Stability In Vivo
The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that dictates its therapeutic index, directly influencing both its efficacy and toxicity profile.[1][2] Premature cleavage of the linker within the systemic circulation can lead to off-target toxicities and a diminished concentration of the cytotoxic payload reaching the tumor. Conversely, a linker that is excessively stable may not efficiently release the payload within the target cancer cell, thereby compromising its therapeutic effect. This guide offers an objective comparison of the in vivo stability of various ADC linkers, substantiated by experimental data, to assist researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is predominantly determined by the chemical nature of its linker. Linkers are broadly classified into two main categories: cleavable and non-cleavable.[1][3]
Cleavable Linkers: These are engineered to be stable in the bloodstream but are designed to be cleaved within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers utilize proteases, such as cathepsins, which are upregulated in tumors (e.g., valine-citrulline linkers).
-
pH-sensitive: These linkers take advantage of the lower pH found in endosomes and lysosomes (e.g., hydrazone linkers).
-
Redox-sensitive: These linkers respond to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).
Non-cleavable Linkers: These linkers, such as those based on thioether chemistry, exhibit greater stability in plasma as they lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody component is degraded within the lysosome. This high stability generally translates to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect"—the killing of adjacent antigen-negative tumor cells.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various preclinical studies, offering a comparative view of the in vivo stability of different ADC linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, such as the specific antibody, payload, animal model, and analytical methods used.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | ADC Construct | Animal Model | Time Point | % Intact ADC / Stability Metric | Reference |
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Rat | 7 days | >95% stable in rat serum | |
| Valine-Citrulline (vc) | Anti-CD22-vc-PABC-MMAE | Mouse | 7 days | Unstable, susceptible to Ces1c hydrolysis | |
| Hydrazone | Silyl ether-based linker-MMAE | Human Plasma | 7 days | t1/2 > 7 days | |
| Disulfide | Anti-CD22-DM1 (K149C) | Mouse | 7 days | >50% of drug remained attached | |
| β-glucuronide | PEGylated-MMAE | Xenograft Models | Not Specified | Enhanced pharmacokinetic stability |
Table 2: Plasma Stability of Non-Cleavable Linkers
| Linker Type | ADC Construct | Animal Model | Time Point | % Intact ADC / Stability Metric | Reference |
| Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | Human | Not Specified | Increased plasma stability | |
| Thioether (CX) | CX-DM1 containing ADC | Mouse | Not Specified | t1/2 of 9.9 days, comparable to SMCC | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse & Human Plasma | Not Specified | Stable in both mouse and human plasma |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. Below are detailed methodologies for key experiments cited in the literature.
ELISA-Based Quantification of Intact ADC
This method is employed to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the chosen animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove any unbound antigen.
-
Sample Incubation: Add the collected plasma samples to the coated wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This secondary antibody will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC present in the sample.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
The free payload is ionized, and a specific precursor ion is selected and fragmented.
-
The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key processes in ADC stability and analysis.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Cleavage mechanisms for different types of ADC linkers.
References
Evaluating the Efficacy of Boc-Val-Cit-PAB ADCs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the choice of linker technology is critical to their success. The Boc-Val-Cit-PAB (Boc-valine-citrulline-p-aminobenzylcarbamate) linker is a widely utilized cleavable linker system designed to release potent cytotoxic payloads within the tumor microenvironment. This guide provides an objective comparison of the performance of ADCs utilizing the this compound linker against alternative linker technologies, supported by experimental data from xenograft models.
Mechanism of Action: The this compound Linker
The this compound linker is designed for conditional cleavage within the lysosome of cancer cells. Following the binding of the ADC to its target antigen on the cell surface and subsequent internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, particularly Cathepsin B, facilitate the enzymatic cleavage of the valine-citrulline dipeptide. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect. The Boc (tert-butyloxycarbonyl) protecting group is typically removed during the synthesis of the final ADC.
Figure 1: Mechanism of action of a this compound linked ADC.
Comparative Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of ADC efficacy. The following tables summarize the performance of ADCs with Val-Cit-PAB linkers compared to other linker technologies in various xenograft models.
Table 1: Comparison of Cleavable Linkers in Xenograft Models
| Linker Type | Xenograft Model | ADC Target & Payload | Dosage | Tumor Growth Inhibition (TGI) | Toxicity (e.g., Body Weight Loss) | Reference |
| Val-Cit-PAB | Human Lymphoma | Anti-CD22-DM1 | 3 mg/kg (single dose) | Significant tumor regression | Not specified | [1] |
| Disulfide | Human Lymphoma | Anti-CD22-DM1 | 3 mg/kg (single dose) | Similar activity to Val-Cit | Higher Maximum Tolerated Dose (10 mg/kg vs 2.5 mg/kg) | [1] |
| β-Galactosidase-cleavable | HER2+ Gastric Cancer | Trastuzumab-MMAE | 1 mg/kg (single dose) | 57-58% reduction in tumor volume | Not specified | [1] |
| Val-Cit | HER2+ Gastric Cancer | Trastuzumab-MMAE | 1 mg/kg (single dose) | Not statistically significant | Not specified | [1] |
| Sulfatase-cleavable | HER2+ Breast Cancer | Trastuzumab-MMAE | Not specified | Higher in vitro cytotoxicity than Val-Ala and non-cleavable | High plasma stability (>7 days) | [1] |
| Exo-cleavable | HER2+ Gastric Cancer | Trastuzumab-MMAE | Lower doses than Val-Cit | Superior tumor suppression | Improved safety profile |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| Linker Type | Xenograft Model | ADC Target & Payload | Dosage | Tumor Growth Inhibition (TGI) | Toxicity (e.g., Body Weight Loss) | Reference |
| Cleavable (SPP) | Non-Hodgkin Lymphoma | Anti-CD79b-DM1 | 20 mg/kg | Efficacious against all targets | Significant weight loss, hepatic and hematological toxicities | |
| Non-cleavable (SMCC) | Non-Hodgkin Lymphoma | Anti-CD79b-DM1 | 20 mg/kg | Efficacious against 2 of 7 targets | Less toxic than cleavable linker | |
| Cleavable (Val-Cit) | HER2+ Breast Cancer | Trastuzumab-MMAE | Not specified | Potent in vitro cytotoxicity | Potential for off-target toxicity | |
| Non-cleavable | HER2+ Breast Cancer | Trastuzumab-DM1 | Not specified | More stable in plasma | Relies on lysosomal degradation of the entire ADC |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of ADC efficacy in xenograft models.
Figure 2: General experimental workflow for evaluating ADC efficacy in xenograft models.
Detailed Methodology for a Subcutaneous Xenograft Efficacy Study
-
Cell Culture and Preparation:
-
Human cancer cell lines are cultured in appropriate media and conditions.
-
Cells are harvested during the logarithmic growth phase and viability is assessed (typically >95%).
-
Cells are washed and resuspended in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or Matrigel, at the desired concentration.
-
-
Animal Model and Tumor Implantation:
-
Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
A specific number of tumor cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment and control groups with similar mean tumor volumes.
-
-
ADC Administration and Monitoring:
-
ADCs are administered, typically via intravenous (i.v.) injection, at predetermined doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage to quantify the anti-tumor activity of the ADC.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, in some cases, histopathological analysis of major organs.
-
Conclusion
The this compound linker remains a cornerstone in ADC development due to its well-understood mechanism of action and proven efficacy in numerous preclinical and clinical studies. However, the field is continuously evolving, with newer linker technologies demonstrating potential advantages in terms of stability, efficacy, and safety.
-
Exo-cleavable linkers represent a promising alternative, showing enhanced stability and the ability to support higher drug-to-antibody ratios, leading to superior tumor suppression in preclinical models.
-
Enzyme-cleavable linkers that are substrates for enzymes other than cathepsins, such as β-galactosidase or sulfatase, have also shown competitive or superior efficacy to Val-Cit linkers in specific contexts.
-
The choice between cleavable and non-cleavable linkers involves a trade-off between the potential for bystander effect and off-target toxicity (cleavable) versus enhanced plasma stability and potentially lower toxicity (non-cleavable).
Ultimately, the optimal linker choice is dependent on the specific target, payload, and desired therapeutic window. The experimental data from xenograft models presented in this guide underscore the importance of rigorous preclinical evaluation to select the most promising ADC candidates for clinical development.
References
Mass Spectrometry: The Gold Standard for Confirming Payload Release from Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the controlled release of their cytotoxic payload at the target site. Verifying this release is a cornerstone of ADC development and quality control. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering unparalleled specificity and sensitivity. This guide provides a detailed comparison of common MS-based methods for analyzing payload release, alongside alternative techniques, supported by experimental data and detailed protocols.
Comparing Analytical Techniques for ADC Payload Analysis
The choice of analytical method for assessing payload release depends on the specific information required, such as quantifying the released payload, determining the drug-to-antibody ratio (DAR), or characterizing the ADC's heterogeneity. While traditional methods like Hydrophobic Interaction Chromatography (HIC) with UV detection provide valuable information, mass spectrometry techniques offer a more direct and detailed view.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | Quantification of released payload and its metabolites. | High sensitivity and specificity; provides structural information. | Requires payload release from the antibody prior to analysis. |
| Native SEC-MS | Size exclusion chromatography under non-denaturing conditions coupled to MS. | Intact ADC mass, DAR distribution, and average DAR.[1] | Preserves non-covalent interactions, allowing analysis of intact ADCs.[1] | Lower resolution for complex mixtures compared to denaturing methods. |
| MALDI-TOF MS | Ionization of molecules from a solid matrix followed by time-of-flight mass analysis. | Intact ADC mass and average DAR.[2] | Rapid analysis time and tolerance to buffers and salts.[2] | Lower resolution and mass accuracy compared to ESI-MS methods. |
| HIC-UV | Separation based on hydrophobicity with UV detection. | DAR distribution and average DAR. | Robust and well-established method. | Indirect measurement; peak identification can be ambiguous without MS. |
Quantitative Data Summary
The following tables summarize quantitative data comparing the performance of different analytical methods for ADC analysis.
Table 1: Comparison of Average Drug-to-Antibody Ratio (DAR) Determination
| ADC Sample | HIC-UV (Average DAR) | Native SEC-MS (Average DAR) | Reference |
| Cysteine-linked ADC (Low Drug Load) | 2.83 | 2.72 | |
| Cysteine-linked ADC (Moderate Drug Load) | 4.44 | 4.40 | |
| Cysteine-linked ADC (High Drug Load) | 5.97 | 5.97 | |
| Trastuzumab Emtansine (Kadcyla®) | Not Reported | 3.46 (Published: 3.50) |
Table 2: Performance Characteristics of LC-MS/MS for Payload Quantification
| Payload | LLOQ in Mouse Plasma/Serum | Linear Range | Reference |
| Monomethyl auristatin E (MMAE) | 25 pg/mL | Not Specified | |
| Monomethyl auristatin E (MMAE) | 0.04 nM | 0.04 - 100 nM | |
| SN-38 | 0.4 nM | 0.4 - 100 nM | |
| Deruxtecan (DXd) | 0.4 nM | 0.4 - 100 nM |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable analysis of ADC payload release.
Workflow for Quantification of Released Payload by LC-MS/MS
This workflow outlines the steps for quantifying a released payload from an ADC in a biological matrix, such as plasma.
References
A Comparative Guide to the Therapeutic Window of Val-Cit and SMCC-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the therapeutic windows of ADCs utilizing two prevalent linker technologies: the enzymatically cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By examining their distinct mechanisms of action, stability profiles, and the resulting impact on efficacy and toxicity, this guide aims to inform rational ADC design and development.
Executive Summary
The choice between a Val-Cit and an SMCC linker represents a fundamental trade-off in ADC design, directly influencing the therapeutic window.
-
Val-Cit (Cleavable Linker): Val-Cit linkers are designed to be stable in systemic circulation but are susceptible to cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted payload release can lead to a potent anti-tumor effect, including the "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells. However, premature cleavage of the Val-Cit linker in circulation by enzymes such as neutrophil elastase can lead to off-target toxicity, most notably neutropenia and hepatotoxicity, thereby narrowing the therapeutic window.
-
SMCC (Non-Cleavable Linker): In contrast, SMCC linkers form a stable thioether bond with the antibody. The payload is released only after the entire antibody is degraded within the lysosome of the target cell. This enhanced stability in circulation generally results in a more favorable safety profile with reduced off-target toxicity. However, the lack of a diffusible payload can limit the bystander effect, potentially reducing efficacy in heterogeneous tumors.
The selection of the optimal linker is therefore context-dependent, relying on the specific characteristics of the target antigen, the potency of the payload, and the desired balance between efficacy and safety.
Data Presentation: Quantitative Comparison
The following tables summarize key preclinical and clinical data to facilitate a direct comparison of the therapeutic windows of Val-Cit and SMCC-based ADCs. It is important to note that direct head-to-head clinical trials are limited, and data is often derived from studies with different antibodies, payloads, and tumor models.
| Parameter | Val-Cit Linker | SMCC Linker | Reference |
| Maximum Tolerated Dose (MTD) - Preclinical | Generally lower due to off-target toxicity. e.g., Val-Cit-PBD-ADC: 2.5 mg/kg. | Generally higher due to greater stability. | [1] |
| Therapeutic Index - Preclinical | Can be narrow due to premature payload release. | Can be wider, though efficacy might be constrained. A novel linker showed a 50-fold higher therapeutic index than an SMCC-DM1 ADC. | [1] |
| Adverse Events (Grade ≥3) - Clinical (Meta-analysis) | Higher rates observed with cleavable linkers (47%). | Lower rates observed with non-cleavable linkers (34%). | [2] |
| Neutropenia (Grade ≥3) - Clinical (Meta-analysis) | Significantly higher incidence with cleavable linkers. | Lower incidence with non-cleavable linkers. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ADC therapeutic windows are provided below.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, aliquots are taken, and the ADC is captured using an anti-idiotype antibody or Protein A/G beads.
-
The captured ADC is then analyzed by techniques such as:
-
ELISA: To quantify the amount of intact ADC remaining.
-
LC-MS: To determine the drug-to-antibody ratio (DAR) and identify released payload species.
-
-
The percentage of intact ADC and the concentration of released payload are plotted over time to determine the ADC's plasma half-life.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against target and non-target cell lines.
Methodology:
-
Cancer cell lines (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (typically 72-120 hours).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against ADC concentration.
In Vivo Efficacy and Toxicity Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity (Minimum Effective Dose - MED) and tolerability (Maximum Tolerated Dose - MTD) of the ADC in a living organism.
Methodology:
-
Efficacy Study:
-
Immunocompromised mice are subcutaneously implanted with human tumor xenografts.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, ADC at various doses, unconjugated antibody, free payload).
-
ADCs are administered intravenously at specified dosing schedules.
-
Tumor volume and body weight are measured regularly.
-
The MED is defined as the lowest dose that produces a statistically significant anti-tumor effect.
-
-
Toxicity Study (MTD Determination):
-
Healthy or tumor-bearing mice are treated with escalating doses of the ADC.
-
Animals are monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant organ damage, or mortality).
-
Mandatory Visualization
Signaling Pathway of ADC Internalization and Payload Release
Caption: General mechanism of ADC internalization and payload release in a target tumor cell.
Experimental Workflow for ADC Therapeutic Window Assessment
Caption: Experimental workflow for determining the therapeutic window of an ADC.
References
The Quest for Precision: A Comparative Guide to Validating Cathepsin B Cleavage Specificity
For researchers, scientists, and drug development professionals, ensuring the specific activity of cathepsin B is paramount for accurate findings and therapeutic efficacy. This guide provides a comprehensive comparison of substrates and methodologies used to validate the cleavage specificity of cathepsin B, supported by experimental data and detailed protocols.
Cathepsin B, a lysosomal cysteine protease, is a key player in cellular protein turnover. However, its role extends beyond simple housekeeping, with implications in pathological processes such as cancer progression and neurodegenerative diseases.[1][2] Distinguishing its activity from other closely related cysteine cathepsins (e.g., L, K, S, and V) is a significant challenge due to overlapping substrate specificities.[3][4] This guide delves into the validation studies that illuminate the path toward specific and reliable measurement of cathepsin B activity.
Substrate Specificity: A Head-to-Head Comparison
The development of specific substrates is crucial for accurately monitoring cathepsin B activity. While commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commercially available, studies reveal their significant drawback: a lack of specificity.[5] These substrates are readily cleaved by other cysteine cathepsins, leading to potentially misleading results.
A more specific alternative, Z-Nle-Lys-Arg-AMC, has been developed and validated to overcome this limitation. This novel substrate demonstrates high specific activity for cathepsin B across a broad pH range, from the acidic environment of the lysosome (pH 4.6) to the neutral pH of the cytosol (pH 7.2).
Table 1: Comparison of Fluorogenic Substrate Specificity for Cathepsin B
| Substrate | Cathepsin B Specific Activity (RFU/s/ng) at pH 4.6 | Cathepsin B Specific Activity (RFU/s/ng) at pH 7.2 | Cleavage by Other Cysteine Cathepsins (L, K, S, V) | Reference |
| Z-Nle-Lys-Arg-AMC | High | High | Minimal | |
| Z-Arg-Arg-AMC | Low | Moderate | Yes | |
| Z-Phe-Arg-AMC | Moderate | Moderate | Yes |
Table 2: Catalytic Efficiency (kcat/Km) of Cathepsin B for Different Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) at pH 4.6 | kcat/Km (M⁻¹s⁻¹) at pH 7.2 | Reference |
| Z-Nle-Lys-Arg-AMC | 1,020,000 | 710,000 | |
| Z-Arg-Arg-AMC | 1,300 | 180,000 | |
| Z-Phe-Arg-AMC | 180,000 | 110,000 |
The data clearly indicates that Z-Nle-Lys-Arg-AMC possesses superior catalytic efficiency for cathepsin B, especially at the acidic pH characteristic of its primary location, the lysosome.
Experimental Protocols for Specificity Validation
Accurate validation of cathepsin B cleavage specificity relies on robust experimental design. The following protocols are key to achieving reliable results.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
This powerful technique allows for an in-depth analysis of protease cleavage preferences.
Experimental Workflow:
-
Incubation: Recombinant human cathepsin B is incubated with a library of 228 14-mer peptides at both acidic (pH 4.6) and neutral (pH 7.2) conditions.
-
Cleavage Product Identification: The resulting cleavage products are identified and analyzed using LC-MS/MS.
-
Specificity Analysis: The cleavage site locations within the peptides are determined to reveal the distinct exopeptidase and endopeptidase activities of cathepsin B compared to other cysteine cathepsins.
Fluorogenic Substrate Cleavage Assay
This method quantifies enzyme activity by measuring the fluorescence of a released reporter molecule.
Protocol:
-
Enzyme Preparation: Recombinant human cathepsins (B, L, K, S, V) are prepared.
-
Assay Buffer: Assays are conducted in buffers mimicking physiological conditions (e.g., 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT at pH 4.6, 5.5, and 7.2).
-
Substrate Addition: Fluorogenic substrates (e.g., Z-Nle-Lys-Arg-AMC, Z-Phe-Arg-AMC, Z-Arg-Arg-AMC) are added to the enzyme preparations at a final concentration of 40 μM.
-
Fluorescence Monitoring: The increase in fluorescence resulting from the cleavage of the AMC group is monitored over time using a microplate reader.
-
Data Analysis: The specific activity is calculated from the rate of fluorescence increase and normalized to the enzyme concentration.
Activity-Based Probes (ABPs) for Selective Detection
Beyond substrates, activity-based probes (ABPs) offer a powerful tool for the selective detection and visualization of active cathepsin B in complex biological samples. These probes typically consist of a reactive "warhead" that covalently binds to the active site of the enzyme, a linker, and a reporter tag (e.g., a fluorophore).
The development of highly selective ABPs, such as Cy5-labeled MP-CB-2, has been guided by detailed substrate specificity profiling using techniques like HyCoSuL. These probes can selectively label cathepsin B in various cancer cell lines, enabling researchers to study its localization and activity in cellular contexts.
The Role of pH in Cathepsin B Activity and Specificity
Cathepsin B exhibits distinct cleavage properties at different pH values, reflecting its diverse cellular localizations and functions. In the acidic environment of lysosomes, it primarily functions in protein degradation. However, when translocated to the neutral pH of the cytosol, it can be involved in pathological processes like inflammation and cell death.
This pH-dependent activity has been exploited to design pH-selective inhibitors. For instance, the inhibitor Z-Arg-Lys-AOMK shows potent and selective inhibition of cathepsin B at neutral pH (7.2) with significantly less activity at acidic pH (4.6). This highlights the importance of considering pH when designing and validating tools to study cathepsin B.
References
- 1. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 2. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Boc-Val-Cit-PAB: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal information for Boc-Val-Cit-PAB, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to review the following safety precautions. The toxicological effects of this product have not been thoroughly studied, warranting careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE):
-
Wear a standard lab coat, chemical-resistant gloves, and safety glasses with side shields.
Engineering Controls:
-
Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
Emergency First Aid Measures: [1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Get immediate medical attention.
Chemical and Physical Properties
A summary of key data for this compound is presented below. This information is critical for proper labeling and waste stream identification.
| Parameter | Value | Source(s) |
| Chemical Formula | C23H37N5O6 | [1][2] |
| Molecular Weight | 479.57 g/mol | [1] |
| Synonyms | Boc-Val-Cit-PABA | |
| Appearance | Solid | |
| Purity | Typically ≥99% | |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C or -80°C. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including pure compound, contaminated solutions, and lightly contaminated lab supplies (e.g., gloves, wipes, pipette tips), must be treated as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams. In particular, keep it separate from incompatible materials like strong acids, bases, and oxidizing agents. Collect different types of waste in separate, appropriate containers.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a designated, durable, and sealable container. Avoid generating dust during transfer.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Chlorinated and non-chlorinated solvents must always be kept in separate containers.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.
Step 3: Labeling
-
Properly label all waste containers. The label must be clear, legible, and securely affixed.
-
Contents: Clearly write the full chemical name: "this compound" and list any other chemical components (e.g., solvents) and their approximate concentrations.
-
Hazard Identification: Mark the container as "Hazardous Waste."
-
Contact Information: Include the name of the principal investigator or laboratory and the date of accumulation.
Step 4: In-Lab Storage
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general lab traffic.
-
Utilize secondary containment (e.g., a spill tray) to mitigate potential leaks.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and transfer of custody to authorized personnel.
-
Regulatory Compliance: The final disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Restrict Access: Secure the area to prevent others from entering the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Absorb Spill: For liquid spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid this compound into your designated hazardous waste container.
-
Surface Decontamination:
-
Clean the spill area with a detergent solution and water.
-
Thoroughly rinse the surface with water.
-
-
Dispose of Cleaning Materials: All materials used for cleanup (absorbent pads, wipes, gloves) must be disposed of as this compound hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Val-Cit-PAB
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals working with the ADC linker Boc-Val-Cit-PAB, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step guidelines, you can confidently and safely incorporate this critical component into your antibody-drug conjugate development workflow.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₇N₅O₆ | AbMole BioScience[1] |
| Molecular Weight | 479.57 g/mol | AbMole BioScience[1] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Purity | ≥98% | MedKoo Biosciences[2] |
| Storage Temperature | -20°C | BroadPharm[3] |
| Topological Polar Surface Area (TPSA) | 171.88 Ų | ChemScene |
| logP | 1.6 | ChemScene |
Essential Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier against accidental exposure. The following PPE is mandatory when handling this compound in any form (powder or solution).
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves are essential to prevent skin contact. Gloves should be inspected for tears or holes before each use and changed frequently.
-
Body Protection: A standard laboratory coat must be worn to protect against spills.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is required to prevent inhalation.
Step-by-Step Handling and Experimental Protocol
Adherence to a standardized protocol is crucial for both safety and experimental reproducibility. The following steps outline the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.
-
Storage: Immediately transfer the compound to a designated, properly labeled, and ventilated cold storage unit at -20°C.
-
Preparation for Use:
-
Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture.
-
All weighing and initial dilutions of the powdered compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
-
Dissolution: When preparing solutions, consult the manufacturer's specific instructions for the appropriate solvent. Ensure adequate ventilation during this process.
-
Experimental Use:
-
When using this compound in experiments, ensure all procedures are conducted in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with an appropriate solvent followed by a thorough wash with soap and water.
Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Plan
-
Small Spills:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the affected area until it has been deemed safe by EHS personnel.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
